molecular formula C7H10N2 B2440200 5-cyclopropyl-1-methyl-1H-imidazole CAS No. 1595731-50-2

5-cyclopropyl-1-methyl-1H-imidazole

カタログ番号: B2440200
CAS番号: 1595731-50-2
分子量: 122.171
InChIキー: GZIYDOPMIFAPNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-1-methyl-1H-imidazole is an organic compound with the molecular formula C7H10N2 and a molecular weight of approximately 122.17 g/mol . This solid belongs to the imidazole class of heterocycles, which are planar 5-membered rings characterized by a structure containing two nitrogen atoms . The compound features a cyclopropyl substituent and a methyl group, modifications that can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry research . The imidazole ring is a fundamental building block in many biologically active molecules and natural products, such as the amino acid histidine and the hormone histamine . As such, derivatives of imidazole are of high interest in pharmaceutical development and have been incorporated into compounds with a wide range of biological activities . While the specific research applications of 5-cyclopropyl-1-methyl-1H-imidazole are still being explored, its structure suggests potential as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in the development of antifungal agents, enzyme inhibitors, and receptor ligands . Researchers value this compound for its potential to serve as a core structure for generating novel chemical entities in hit-to-lead optimization campaigns. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-cyclopropyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIYDOPMIFAPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595731-50-2
Record name 5-cyclopropyl-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-cyclopropyl-1-methyl-1H-imidazole

Introduction: A Scaffold of Emerging Pharmaceutical Interest

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous essential biological molecules, including the amino acid histidine.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[4] When functionalized with a cyclopropyl group, the resulting molecule gains a three-dimensional character that can significantly enhance its pharmacological profile. The cyclopropyl fragment is increasingly utilized in drug development to improve potency, metabolic stability, and brain permeability while reducing off-target effects.[5][6]

This guide provides a comprehensive technical overview of 5-cyclopropyl-1-methyl-1H-imidazole, a molecule that combines these two valuable moieties. While direct literature on this specific compound is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to offer insights into its synthesis, properties, and potential applications for professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Differentiator
5-cyclopropyl-1H-imidazole 89830-98-8C₆H₈N₂Lacks the 1-methyl group.[7]
5-bromo-2-cyclopropyl-1-methyl-1H-imidazole Not explicitly stated, but synthesis is detailed.C₇H₉BrN₂Brominated at the 5-position and cyclopropyl at the 2-position.[8][9][10]
5-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine hydrochloride 1403766-70-0C₈H₁₃ClN₄Features a carboxamidine group at the 2-position.[]

Based on computational data and analysis of its constituent parts, the predicted physicochemical properties of 5-cyclopropyl-1-methyl-1H-imidazole are summarized below.

Property Predicted Value / Information Source / Method
Molecular Formula C₇H₁₀N₂PubChemLite[12]
Molecular Weight 122.17 g/mol Calculated
Monoisotopic Mass 122.0844 DaPubChemLite[12]
XLogP (Predicted) 0.6PubChemLite[12]
Topological Polar Surface Area (TPSA) 17.56 ŲCalculated (based on similar structures)
Hydrogen Bond Donors 0Structure Analysis
Hydrogen Bond Acceptors 2Structure Analysis
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Inference from similar imidazoles.
Solubility Expected to be soluble in water and polar organic solvents.Imidazole is highly polar and water-soluble.[1]

Synthesis and Manufacturing

While a specific, validated synthesis for 5-cyclopropyl-1-methyl-1H-imidazole is not published, a robust and scalable protocol for the closely related 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole provides a strong foundation for a proposed synthetic route.[8][9] The described method is a copper(I) chloride-mediated process designed for multikilogram production, highlighting the industrial relevance of this chemical family.

Proposed Synthetic Pathway

A plausible route to the target compound would likely involve the cyclization of an amidine intermediate, formed from the reaction of (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile, followed by appropriate functionalization steps. The key is to direct the cyclopropyl group to the 5-position and methyl to the 1-position without the bromination step used for the analogue.

Below is a conceptual workflow for the synthesis.

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Imidazole Cyclization cluster_2 Step 3: Isomer Separation/Purification (Hypothetical) A (Methylamino)acetaldehyde dimethyl acetal C Copper(I) Chloride (CuCl) Heat (e.g., ~85-90°C) A->C B Cyclopropanecarbonitrile B->C D Amidine Intermediate C->D Mediated Reaction E Amidine Intermediate F Strong Acid (e.g., HCl) Reflux D->F Workup & Transfer E->F Cyclization G 2-cyclopropyl-1-methyl-1H-imidazole F->G Cyclization H Mixture of Imidazole Isomers I Chromatography / Crystallization G->I Purification H->I J Isolated 5-cyclopropyl-1-methyl-1H-imidazole I->J

Caption: Proposed synthetic workflow for 5-cyclopropyl-1-methyl-1H-imidazole.

Detailed Experimental Protocol (Adapted from Analogue Synthesis[11][12])
  • Amidine Formation: To a solution of (methylamino)acetaldehyde dimethyl acetal and cyclopropanecarbonitrile, add Copper(I) chloride (CuCl) portion-wise while maintaining the temperature between 0 and 20°C. The reaction mixture is then heated to approximately 87°C for 20-24 hours.

  • Workup: After cooling, methanol is added. The copper salts can be complexed with an agent like thioacetamide to facilitate their filtration, a critical step for scalability.

  • Cyclization: The resulting amidine intermediate is treated with a concentrated acid, such as hydrochloric acid, and heated to reflux to induce cyclization and form the imidazole ring.

  • Purification: The crude product would likely be a mixture of isomers. Purification via column chromatography or fractional distillation would be necessary to isolate the desired 5-cyclopropyl-1-methyl-1H-imidazole. The final product's identity and purity would be confirmed using NMR and HRMS. For instance, the related 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole showed characteristic NMR signals: ¹H NMR (400 MHz, methanol-d₄): δ 7.60 (s, 1H), 3.87 (s, 3H), and signals for the cyclopropyl protons.[8]

Biological Significance and Applications in Drug Development

The combination of the imidazole and cyclopropyl motifs suggests significant potential for 5-cyclopropyl-1-methyl-1H-imidazole as a building block in medicinal chemistry.

The Role of the Imidazole Core

The imidazole ring is a versatile heterocycle present in numerous FDA-approved drugs.[1][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including:

  • Antimicrobial and Antifungal[4][13]

  • Anti-inflammatory[14]

  • Anticancer[1]

  • Antiviral and Anti-HIV[1][3]

Being polar and ionizable, the imidazole moiety can improve the pharmacokinetic properties of a lead compound, enhancing solubility and bioavailability.[1]

The Contribution of the Cyclopropyl Moiety

The cyclopropyl group is not merely an alkyl substituent; its unique stereoelectronic properties are leveraged by medicinal chemists to overcome common drug discovery hurdles.[5]

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkanes, making them more resistant to metabolic oxidation by cytochrome P450 enzymes.[5]

  • Potency and Selectivity: The rigid, three-dimensional structure of the ring can lock a molecule into a bioactive conformation, leading to more favorable and entropically efficient binding to a biological target.[5]

  • Physicochemical Properties: It can fine-tune properties like pKa and lipophilicity, which can, for example, reduce efflux by transporters like P-glycoprotein.[5]

  • Novel Chemical Space: It provides a scaffold to explore novel three-dimensional chemical space, moving away from flat, aromatic structures.

G cluster_imidazole Imidazole Contributions cluster_cyclopropyl Cyclopropyl Contributions Compound 5-Cyclopropyl-1-methyl-1H-imidazole Imidazole Core Cyclopropyl Moiety I1 Pharmacokinetic Anchor Compound:f0->I1 I2 H-Bonding Capacity Compound:f0->I2 I3 Bioisostere for other rings Compound:f0->I3 I4 Core of bioactive molecules Compound:f0->I4 C1 Increased Metabolic Stability Compound:f1->C1 C2 Enhanced Potency Compound:f1->C2 C3 Improved Membrane Permeability Compound:f1->C3 C4 Conformational Rigidity Compound:f1->C4 Result Enhanced Drug-like Properties I1->Result I2->Result I3->Result I4->Result C1->Result C2->Result C3->Result C4->Result

Caption: Synergistic contributions of the imidazole and cyclopropyl moieties.

Given these attributes, 5-cyclopropyl-1-methyl-1H-imidazole is a promising starting material for synthesizing novel inhibitors of kinases, proteases, and other enzymes where precise conformational control and metabolic robustness are paramount. Its use as a key building block for small molecules with therapeutic potential is highly anticipated.[9][10]

Conclusion and Future Outlook

5-cyclopropyl-1-methyl-1H-imidazole stands at the intersection of two highly valued motifs in modern drug discovery. While it remains a relatively uncharacterized molecule, its structural components and the established scalability of related syntheses position it as a high-potential building block for pharmaceutical research and development. Future work should focus on the validation of a regioselective synthesis, a full characterization of its physicochemical properties, and its incorporation into screening libraries to unlock its therapeutic potential across a range of disease areas, from oncology to infectious diseases.

References

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. American Chemical Society.
  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole - American Chemical Society.
  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole.
  • 5-cyclopropyl-1H-imidazole. Sobekbio.
  • 1-Cyclopropylmethyl-5-propyl-1H-imidazole. PubChem.
  • 5-Cyclopropyl-1H-Imidazole. IndiaMART.
  • 1H-Imidazole, 5-cyclopropyl-1-methyl-. 2a biotech.
  • 5-Cyclopropyl-1H-imidazole. ChemScene.
  • 5-cyclopropyl-1-methyl-1h-imidazole (C7H10N2). PubChemLite.
  • 2-(5-Cyclopropyl-1H-imidazol-2-yl)-5-methylpyrazine. BLD Pharm.
  • The Role of Imidazole Deriv
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • CAS 1403766-70-0 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine hydrochloride.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
  • Imidazole: Having Vers
  • Overview on Biological Activities of Imidazole Derivatives.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

Sources

Cheminformatics and Synthetic Utility of 5-Cyclopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Validation and Regioselective Synthesis

Executive Summary

5-cyclopropyl-1-methyl-1H-imidazole is a specialized heterocyclic building block often utilized in the design of H3 receptor antagonists, kinase inhibitors, and antifungal agents. While its molecular weight and formula are static values, the utility of this compound lies in the challenging regiochemistry associated with its synthesis.

For drug development professionals, the critical risk involving this molecule is regioisomeric ambiguity . Direct methylation of the parent 4(5)-cyclopropylimidazole predominantly yields the sterically favored 1,4-isomer, not the 1,5-isomer. This guide provides the exact physicochemical data, outlines the synthetic logic required to secure the 1,5-substitution pattern, and details the analytical protocols necessary for structural validation.

Part 1: Physicochemical Profile & Identity

The following data constitutes the core identity of the molecule. These values are essential for mass spectrometry (HRMS) confirmation and stoichiometric calculations.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 5-cyclopropyl-1-methyl-1H-imidazoleDistinct from 4-cyclopropyl-1-methyl-1H-imidazole
Molecular Formula

Molecular Weight 122.17 g/mol Average Mass
Monoisotopic Mass 122.0844 DaFor High-Res MS (

)
PubChem CID 116811639
SMILES CN1C=NC=C1C2CC2
InChI Key GZIYDOPMIFAPNC-UHFFFAOYSA-N
Table 2: Predicted ADME/T Properties

Calculated based on structure-activity relationship (SAR) models for imidazole derivatives.

DescriptorValueRelevance to Drug Design
cLogP ~1.29Moderate lipophilicity; good membrane permeability.
TPSA 17.8 ŲHigh blood-brain barrier (BBB) penetration potential.
H-Bond Donors 0Lack of NH makes it a pure H-bond acceptor.
H-Bond Acceptors 2N-3 is the primary basic site (

).
Rotatable Bonds 1Bond between C-5 and Cyclopropyl ring.

Part 2: The Synthetic Challenge (Regioselectivity)

The "Methylation Trap"

A common error in early-stage discovery is assuming that methylating 4(5)-cyclopropylimidazole with methyl iodide (MeI) will yield the 5-isomer.

Mechanism of Failure: In the parent 4(5)-cyclopropylimidazole, the tautomeric equilibrium typically favors the less sterically hindered 4-substituted tautomer. Furthermore, during alkylation, the electrophile (MeI) attacks the nitrogen furthest from the bulky cyclopropyl group to minimize steric clash.

  • Result: The reaction yields ~90% 1,4-isomer (wrong target) and only ~10% 1,5-isomer (desired target).

The Solution: Directed Synthesis

To synthesize 5-cyclopropyl-1-methyl-1H-imidazole reliably, one must employ De Novo Ring Construction rather than functionalizing an existing ring. The Van Leusen Imidazole Synthesis is the gold standard for accessing 1,5-disubstituted imidazoles.

Validated Synthetic Protocol (Van Leusen Route)
  • Reagents: Methyl isocyanide (TosMIC derivative), Cyclopropanecarbaldehyde, Primary amine (Methylamine).

  • Mechanism: The reaction proceeds via a [3+2] cycloaddition where the substituent from the isocyanide ends up at the C-5 position relative to the N-1 nitrogen derived from the amine.

SynthesisPathways Start Target: 5-Cyclopropyl-1-methyl-1H-imidazole RouteA Route A: Direct Alkylation (Common Error) Start->RouteA Avoid RouteB Route B: Van Leusen Synthesis (Recommended) Start->RouteB Select ResultA Major Product: 1,4-Isomer (Sterically Favored) RouteA->ResultA MeI / NaH ResultB Major Product: 1,5-Isomer (Mechanistically Enforced) RouteB->ResultB TosMIC / MeNH2 / R-CHO

Figure 1: Decision logic for synthetic route selection. Route A leads to the incorrect regioisomer due to steric hindrance.

Part 3: Analytical Validation (Self-Validating Protocol)

Because the 1,4- and 1,5-isomers have identical molecular weights and very similar fragmentation patterns in MS, NMR is the only definitive validation tool.

1D NMR Analysis (Proton)
  • H-2 (Proton between Nitrogens): Typically appears as a singlet around

    
     7.5 - 8.0 ppm.
    
  • H-4 (Proton next to Cyclopropyl): In the 5-cyclopropyl isomer, this proton is at position 4. In the 1,4-isomer, the proton is at position 5.

  • Differentiation: The chemical shift differences are subtle (~0.1 ppm) and solvent-dependent. Do not rely solely on 1D NMR.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the critical release criterion for this molecule. You must observe the spatial proximity between the N-Methyl group and the Cyclopropyl protons.

Protocol:

  • Dissolve 5-10 mg of sample in

    
     or 
    
    
    
    .
  • Run a 2D NOESY or ROESY experiment (mixing time 500ms).

  • Interpretation:

    • 1,5-Isomer (Target): You will see a strong NOE cross-peak between the N-Methyl protons (

      
       ppm) and the Cyclopropyl methine  (
      
      
      
      ppm) or methylene protons. This confirms they are neighbors.
    • 1,4-Isomer (Impurity): The N-Methyl group is distant from the cyclopropyl ring. No significant NOE cross-peak will be observed between these groups; instead, you may see an NOE between the N-Methyl and the aromatic H-5 proton.

NOE_Logic Sample Purified Sample (MW 122.17) NOESY Experiment: 2D NOESY NMR Sample->NOESY Observation1 NOESY->Observation1 Strong Signal Observation2 NOESY->Observation2 Strong Signal Conclusion1 CONFIRMED: 1,5-Isomer Observation1->Conclusion1 Conclusion2 REJECTED: 1,4-Isomer Observation2->Conclusion2

Figure 2: Analytical logic tree for structural confirmation using Nuclear Overhauser Effect (NOE).

Part 4: Storage and Stability

  • Physical State: Likely a viscous oil or low-melting solid (based on analogous 1-methyl-5-alkyl imidazoles).

  • Basicity: The N-3 nitrogen is basic. The compound will form stable salts (hydrochloride, oxalate) which are preferred for long-term storage to prevent oxidation or polymerization.

  • Hygroscopicity: Free base imidazoles are often hygroscopic. Store under nitrogen in a desiccator.

References

  • PubChem Compound Summary. (2023). 5-cyclopropyl-1-methyl-1H-imidazole (CID 116811639).[1] National Center for Biotechnology Information. [Link]

  • Van Leusen, A. M., et al. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles. Journal of Organic Chemistry. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole regiochemistry). [Link]

  • Bellina, F., & Rossi, R. (2006). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions. Advanced Synthesis & Catalysis. [Link]

Sources

A Technical Guide to the Solubility of 5-cyclopropyl-1-methyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-cyclopropyl-1-methyl-1H-imidazole in common organic solvents. Recognizing the absence of publicly available experimental data for this specific compound, this document emphasizes the foundational principles of solubility, an analysis of the molecule's physicochemical properties, and a detailed, field-proven protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and screening.

Foundational Principles of Solubility

The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved at a given temperature and pressure to form a saturated, homogenous solution. This fundamental property is governed by the intermolecular forces between the solute and solvent molecules. A strong understanding of these principles is critical for solvent selection and process optimization.

The "Like Dissolves Like" Paradigm

The most effective guiding principle in solubility prediction is that "like dissolves like."[1] This means that substances with similar intermolecular forces are more likely to be miscible. Organic solvents and solutes can be broadly categorized by their polarity:

  • Polar Solvents: These possess large dipole moments and often contain heteroatoms (like oxygen or nitrogen). They can be further divided into:

    • Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., water, methanol, ethanol).

    • Polar Aprotic Solvents: Not capable of donating hydrogen bonds (e.g., dimethyl sulfoxide (DMSO), acetone, acetonitrile).

  • Nonpolar Solvents: These have small or no dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene).

A polar solute, like many imidazole derivatives, will generally exhibit higher solubility in polar solvents where dipole-dipole interactions and potential hydrogen bonding can overcome the solute-solute lattice energy.[2] Conversely, it will be poorly soluble in nonpolar solvents.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[3] This framework deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[4][5]

Each molecule (solute or solvent) can be described by a point in this three-dimensional "Hansen space." The principle remains that substances with smaller "distances" between their HSP coordinates are more likely to be miscible.[4][6] While the HSP for 5-cyclopropyl-1-methyl-1H-imidazole are not published, they could be determined experimentally or estimated using group contribution methods, providing a sophisticated tool for solvent screening.

cluster_solute Solute: 5-cyclopropyl-1-methyl-1H-imidazole cluster_solvents Solvent Classes Solute Polar Imidazole Core + Nonpolar Alkyl Groups Protic Polar Protic (e.g., Methanol) High δP, High δH Solute->Protic MODERATE (Dipole-Dipole, H-Bond Acceptor) Aprotic Polar Aprotic (e.g., DMSO) High δP, Low δH Solute->Aprotic GOOD (Strong Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) Low δP, Low δH Solute->Nonpolar POOR (Mismatched Forces)

Figure 1: Conceptual diagram of solubility based on intermolecular force matching.

Physicochemical Profile of 5-cyclopropyl-1-methyl-1H-imidazole

While experimental solubility data is not available in the literature, an analysis of the molecule's structure and computed properties allows for a scientifically grounded prediction of its behavior.[7]

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₇H₁₀N₂ PubChemLite[7]
Molecular Weight 122.17 g/mol PubChemLite[7]

| XlogP | 0.6 | PubChemLite (Predicted)[7] |

Structural Analysis:

  • Imidazole Core: The imidazole ring is aromatic and highly polar, containing two nitrogen atoms.[2][8] The lone pair on the sp²-hybridized nitrogen (N-3) makes it a strong hydrogen bond acceptor. This feature is the primary driver of its solubility in polar solvents.[8]

  • N-1 Methyl Group: The methyl group on the N-1 position is crucial. It prevents the molecule from acting as a hydrogen bond donor, which differentiates its solubility profile from that of unsubstituted imidazole.

  • C-5 Cyclopropyl Group: The cyclopropyl substituent is a small, nonpolar, lipophilic group. It will contribute favorably to solubility in less polar organic solvents and slightly decrease solubility in highly polar, aqueous media.

Predicted Solubility Behavior:

Based on this profile, 5-cyclopropyl-1-methyl-1H-imidazole is expected to be a compound of moderate polarity.

  • High Solubility Expected: In polar aprotic solvents like DMSO, DMF, and NMP, where strong dipole-dipole interactions will dominate.

  • Good to Moderate Solubility Expected: In alcohols like methanol, ethanol, and isopropanol. The solvent's ability to engage in hydrogen bonding with the molecule's acceptor nitrogen will be significant.[9]

  • Low Solubility Expected: In nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar imidazole core is energetically mismatched with the solvent's dispersion forces.[10]

  • Limited Solubility in Water: The XlogP of 0.6 suggests some water solubility, but the nonpolar cyclopropyl group and the lack of a hydrogen bond donating site will limit it compared to unsubstituted imidazole.[2]

Experimental Protocol: Thermodynamic Solubility Determination via the Isothermal Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic (equilibrium) solubility.[11] Its reliability makes it essential for generating accurate data for regulatory submissions, process development, and computational modeling.[12][13]

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Step-by-Step Methodology
  • Preparation:

    • Dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into a suitable container (e.g., a 2 mL glass vial with a screw cap).

    • Add an excess amount of 5-cyclopropyl-1-methyl-1H-imidazole to the solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is to add 2-3 times the estimated solubility.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an incubator shaker or on a rotating platform set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period. For many compounds, 24 hours is sufficient, but 48 to 72 hours may be required to ensure true equilibrium is reached.[12][14] A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant. It is imperative not to disturb the solid pellet.

    • To remove any remaining microscopic solid particles, filter the supernatant through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean analysis vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample from the supernatant.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for the chosen analytical technique.

    • Quantify the concentration of the compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a multi-point calibration curve using standards of known concentrations of 5-cyclopropyl-1-methyl-1H-imidazole to ensure accurate quantification.

  • Data Reporting:

    • Calculate the average solubility from the triplicate measurements.

    • Report the final solubility in standard units, such as mg/mL and mol/L, specifying the solvent and the temperature.

A 1. Preparation Add excess solid to known volume of solvent in triplicate. B 2. Equilibration Agitate at constant T (e.g., 25°C) for 24-72h. A->B C 3. Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid. B->C D 4. Dilution & Analysis Dilute supernatant and quantify concentration via HPLC-UV. C->D E 5. Calculation Determine solubility from a standard calibration curve. D->E F Result Thermodynamic Solubility (mg/mL, mol/L) E->F

Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

Systematic documentation of experimental results is crucial. The following table provides a recommended format for presenting the determined solubility data.

Table 2: Solubility of 5-cyclopropyl-1-methyl-1H-imidazole at 25 °C

Solvent Solvent Class Dielectric Constant (20°C) Solubility (mg/mL) Solubility (mol/L)
Hexane Nonpolar 1.89 [Experimental Value] [Calculated Value]
Toluene Nonpolar (Aromatic) 2.38 [Experimental Value] [Calculated Value]
Dichloromethane Polar Aprotic 9.08 [Experimental Value] [Calculated Value]
Acetone Polar Aprotic 21.0 [Experimental Value] [Calculated Value]
Ethanol Polar Protic 24.5 [Experimental Value] [Calculated Value]
Acetonitrile Polar Aprotic 37.5 [Experimental Value] [Calculated Value]
DMSO Polar Aprotic 46.7 [Experimental Value] [Calculated Value]

| Water | Polar Protic | 80.1 | [Experimental Value] | [Calculated Value] |

Interpreting the Results: The collected data should be analyzed to validate the predictions made in Section 2.0. A high solubility value in DMSO and low solubility in hexane would confirm the dominant influence of the polar imidazole core. Comparing the solubility in ethanol (protic) versus acetone (aprotic), which have similar dielectric constants, can reveal the specific contribution of hydrogen bonding. These empirical results provide invaluable insight into the compound's behavior, directly informing decisions in chemical synthesis, purification (e.g., selection of anti-solvents for crystallization), and formulation.

References

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

  • Technical University of Denmark. Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Hansen Solubility Parameters. Official Site of HSP and HSPiP. [Link]

  • BCCampus. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]

  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Academia.edu. Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • RSC Publishing. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. [Link]

  • ResearchGate. Solubility of Imidazoles in Alcohols | Request PDF. [Link]

  • PubChem. 1-Cyclopropylmethyl-5-propyl-1H-imidazole. [Link]

  • ResearchGate. Impact of Solvent Polarity on the molecular properties of Dimetridazole. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole, 5-methyl-1-propyl. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • PubChemLite. 5-cyclopropyl-1-methyl-1h-imidazole (C7H10N2). [Link]

  • ResearchGate. Physicochemical Properties of Imidazole | Download Scientific Diagram. [Link]

  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2).... [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]-Methylimidazole]([Link])

Sources

Strategic Sourcing and Quality Assessment of 5-Cyclopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopropyl-1-methyl-1H-imidazole (CAS 1595731-50-2) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability. Unlike its more common regioisomer (1-methyl-4-cyclopropylimidazole), the 1,5-disubstituted motif introduces specific steric vectors that are critical for binding affinity in kinase inhibitors and GPCR ligands.

This guide addresses the primary challenge in sourcing this material: Regioisomeric Purity . Commercial supplies are frequently contaminated with the thermodynamically favored 1,4-isomer due to non-selective synthesis routes. This document outlines the supplier landscape, synthetic origins of impurities, and a self-validating Quality Control (QC) protocol to ensure data integrity in downstream applications.

Chemical Identity & Significance[1]

AttributeSpecification
Chemical Name 5-Cyclopropyl-1-methyl-1H-imidazole
CAS Number 1595731-50-2
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Key Structural Feature 1,5-disubstitution pattern (sterically congested)
Critical Impurity 1-Methyl-4-cyclopropylimidazole (Regioisomer)

Medicinal Chemistry Context: The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or ethyl groups, often improving metabolic stability by blocking oxidation sites. The 1,5-substitution pattern forces the cyclopropyl ring into a specific orientation relative to the imidazole core, often exploited to fill hydrophobic pockets in enzyme active sites (e.g., Heme-binding in CYP inhibitors or ATP-pockets in kinases).

Commercial Supplier Landscape

The market for 5-cyclopropyl-1-methyl-1H-imidazole is bifurcated into Originators (who perform the synthesis) and Distributors (who re-package).

Tier 1: Primary Originators (High Reliability)

These suppliers typically hold stock or have validated routes for rapid resynthesis.

  • Enamine: A primary source for this building block (Cat# ENAH9082350B). They likely utilize a regioselective cyclization route, ensuring high isomeric purity (>95%).

  • WuXi AppTec / LabNetwork: Often capable of custom synthesis on kilogram scales if stock is unavailable.

Tier 2: Catalog Distributors (Verification Required)

These suppliers often source from originators but may batch-mix, requiring stringent QC.

  • Sigma-Aldrich (MilliporeSigma): Lists the compound (often cross-referenced from Enamine). Reliable for small scale (mg), but expensive for scale-up.

  • AK Scientific (AKSci): Lists CAS 1595731-50-2. Good for rapid delivery in the US, but CoA verification is mandatory.

  • Amadis Chemical: often lists a wide array of heterocycles; stock status must be confirmed.

Procurement Strategy

For Hit-to-Lead (mg scale) , prioritize speed (Tier 2). For Lead Optimization (g scale) , prioritize purity and batch consistency (Tier 1). For Process Development (kg scale) , a custom manufacturing agreement is required to define the synthetic route and control isomeric impurities.

Technical Evaluation: Synthesis & Impurities

Understanding the synthetic origin of the material is the only way to predict its impurity profile. There are two dominant routes:

Route A: Direct Methylation (High Risk)

Alkylation of 4-cyclopropylimidazole with methyl iodide.

  • Mechanism: The tautomeric equilibrium of 4-cyclopropylimidazole allows methylation at either nitrogen. Sterics favor the 1,4-product (remote from cyclopropyl).

  • Result: A mixture typically favoring the 1,4-isomer (major) over the desired 1,5-isomer (minor) .

  • Risk: Separation of these isomers requires difficult column chromatography. Low-cost suppliers often sell the mixture or a poorly separated fraction.

Route B: Regioselective Cyclization (Preferred)

Formation of the imidazole ring after placing the substituents.

  • Mechanism: Reaction of an

    
    -amino ketone (derived from cyclopropyl nitrile) with a formamide equivalent, or a Van Leusen-type reaction modified for 1,5-selectivity.
    
  • Result: Exclusively or predominantly the 1,5-isomer.

  • Benefit: High isomeric purity (>98%).[1]

Visualization: Synthetic Pathways & Risks

SynthesisPathways Start Target: 5-Cyclopropyl-1-methyl-1H-imidazole RouteA Route A: Direct Alkylation (Low Cost / High Risk) RouteB Route B: De Novo Cyclization (High Cost / High Purity) PrecursorA Precursor: 4-Cyclopropyl-1H-imidazole RouteA->PrecursorA PrecursorB Precursor: N-Methyl-N-(2-oxo-2-cyclopropyl)amine RouteB->PrecursorB StepA Reagent: MeI / Base (Non-selective) PrecursorA->StepA StepB Reagent: Formamide / Cyclization PrecursorB->StepB ResultA Mixture: 1,4-Isomer (Major) + 1,5-Isomer (Minor) StepA->ResultA ResultB Product: 1,5-Isomer (Exclusive) StepB->ResultB Purification Difficult Chromatography (Yield Loss) ResultA->Purification ResultB->Start Direct Path Purification->Start Low Yield

Figure 1: Comparison of synthetic routes. Route A yields significant isomeric impurities, while Route B guarantees structural integrity.

Quality Control (QC) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following self-validating protocol ensures you have the correct isomer.

1H-NMR Validation (Isomer Distinction)

The chemical shift of the imidazole protons and the Nuclear Overhauser Effect (NOE) are definitive.

  • 1,5-Isomer (Target): The N-Methyl group is spatially close to the Cyclopropyl methine proton.

    • NOE Signal: Strong NOE correlation between

      
       (~3.6 ppm) and Cyclopropyl-CH (~1.6-1.8 ppm).
      
    • Ring Protons: C2-H and C4-H will appear as distinct singlets.

  • 1,4-Isomer (Impurity): The N-Methyl group is distant from the Cyclopropyl group.

    • NOE Signal: Absent or very weak NOE between

      
       and Cyclopropyl-CH.
      
HPLC Method for Purity

Standard C18 gradients may co-elute regioisomers. Use a method optimized for polar heterocycles.

  • Column: C18 with polar embedding (e.g., Waters XBridge Shield RP18) or HILIC.

  • Mobile Phase: Buffer pH is critical. Imidazoles tail at neutral pH. Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% TFA (pH 2).

  • Gradient: 5% to 60% MeCN over 15 minutes.

  • Detection: UV at 210 nm (low absorption) and 230 nm.

Handling & Safety Profile

  • Physical State: Likely a low-melting solid or viscous oil (depending on purity).

  • Hazards: Classifies as Corrosive (Skin Corr. 1B) and Irritant .

  • Storage: Hygroscopic. Store at +4°C under Argon/Nitrogen.

  • Reactivity: The C2 position is acidic; avoid strong bases unless lithiation is intended. The N3 nitrogen is nucleophilic; reacts with alkyl halides.

References

  • Enamine Ltd. Catalog Entry: 5-cyclopropyl-1-methyl-1H-imidazole. Accessed Oct 2023. Link

  • Qian, S., et al. (2022).[2][3][4] "1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction." Molecules, 27(17), 5583.[4][5] (Demonstrates synthesis and separation challenges of 1,4 vs 1,5 isomers). Link

  • PubChem. Compound Summary: 5-Cyclopropyl-1-methyl-1H-imidazole (CAS 1595731-50-2). Link

  • Vertex Pharmaceuticals. (2010). "Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole." Organic Process Research & Development. (Describes regioselective cyclization strategies). Link

Sources

Methodological & Application

Technical Deep Dive: Cyclopropanation Protocols for 5-Cyclopropyl-1-methyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The moiety 5-cyclopropyl-1-methyl-1H-imidazole is a high-value pharmacophore, frequently serving as a "hinge-binder" fragment in kinase inhibitors (e.g., for RSV or PDE inhibition). While industrial routes often rely on de novo ring construction (reacting cyclopropyl nitriles with amino acetals) or Suzuki coupling of 5-bromoimidazoles, these methods suffer from high raw material costs (boronic acids) or regioselectivity challenges during ring closure.

This guide focuses on a Direct Cyclopropanation Strategy . By transforming the readily available 1-methylimidazole-5-carbaldehyde into a vinyl precursor, researchers can install the cyclopropyl group late-stage. This approach allows for the use of inexpensive bulk reagents (


, 

) and avoids the cryogenic lithiation steps often required to functionalize the imidazole 5-position.
Key Technical Challenge: Lewis Basicity

The imidazole ring contains a basic nitrogen (N3) with a lone pair capable of coordinating to Lewis acids. In Zinc-mediated cyclopropanations (Simmons-Smith), the organozinc reagent will preferentially coordinate to this nitrogen, potentially quenching the reaction or requiring stoichiometric excess. This protocol is engineered to overcome this "catalyst sink" effect.

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis proceeds in two stages:

  • Olefination: Conversion of the aldehyde to the vinyl intermediate.

  • Cyclopropanation: Furukawa-modified Simmons-Smith reaction.

Diagram 1: Reaction Workflow and Mechanism

G cluster_0 Mechanism Insight Aldehyde 1-Methylimidazole- 5-carbaldehyde Vinyl Intermediate: 1-Methyl-5-vinylimidazole Aldehyde->Vinyl Step 1 Coordination Critical Step: Zn-N3 Coordination Vinyl->Coordination + Et2Zn (Excess) Target Target: 5-Cyclopropyl-1-methyl- 1H-imidazole Wittig Wittig Reaction (Ph3PMeBr, KOtBu) ZnCarb Furukawa Reagent (Et2Zn + CH2I2) Coordination->Target Carbenoid Transfer

Caption: Synthetic workflow highlighting the critical Zn-N3 coordination step that necessitates modified stoichiometry.

Detailed Experimental Protocols

Step 1: Precursor Synthesis (1-Methyl-5-vinylimidazole)

Rationale: The 5-vinyl isomer is not commonly shelf-stable for long periods due to polymerization risks; fresh preparation via Wittig is recommended.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • 1-Methylimidazole-5-carbaldehyde (1.0 equiv)

  • THF (Anhydrous)

Protocol:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C under

    
    .
    
  • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

  • Add 1-methylimidazole-5-carbaldehyde dropwise (dissolved in minimal THF).

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: TLC should show disappearance of the aldehyde.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The vinyl product is relatively polar.

    • Note: Store at -20°C if not using immediately.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Rationale: The Furukawa modification (


) is preferred over the traditional Zn-Cu couple for reproducibility. However, the basic imidazole nitrogen requires a specific "Sacrificial Equivalent" strategy.

Reagents:

  • 1-Methyl-5-vinylimidazole (1.0 equiv, ~5 mmol scale)

  • Diethylzinc (

    
    , 1.0 M in hexanes) (3.0 equiv )
    
  • Diiodomethane (

    
    ) (3.0 equiv )
    
  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
     (for quench)
    

Safety Warning:


 is pyrophoric. Handle strictly under inert atmosphere. 

is light-sensitive; wrap reaction vessel in foil.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Solvent & Substrate: Add the vinyl imidazole (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

  • Zinc Addition (The "Sacrificial" Step): Slowly add the first equivalent of

    
     (1.0 equiv).
    
    • Mechanistic Insight: This first equivalent will coordinate to the N3 nitrogen of the imidazole. No cyclopropanation occurs yet. If you skip this excess, the reaction will stall.

  • Carbenoid Formation: In a separate dry flask, mix the remaining

    
     (2.0 equiv) and DCM. Cool to 0°C. Carefully add 
    
    
    
    (3.0 equiv) dropwise. Stir for 10 mins to form the active species (
    
    
    ).
  • Reaction: Cannulate the pre-formed zinc carbenoid solution into the imidazole solution at 0°C.

  • Progression: Allow the mixture to warm to RT slowly. Stir for 12–16 hours.

    • Monitoring: Monitor by NMR or LCMS. Vinyl protons (δ 5.0–6.7 ppm) should disappear; high-field cyclopropyl protons (δ 0.6–1.0 ppm) should appear.

  • Quench (Critical): Cool to 0°C. Slowly add saturated

    
    .
    
    • Note: Vigorous bubbling will occur. The mixture may form a white precipitate (Zn salts). Stir for 30 mins to break the Zn-Imidazole chelate.

  • Extraction: Separate layers. Extract aqueous phase 3x with DCM (imidazole derivatives are soluble in DCM).

  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (typically DCM/MeOH 95:5).
    

Analytical Validation (Self-Validating System)

To confirm the transformation, compare the proton NMR signals. The shift from the deshielded vinyl region to the shielded cyclopropyl region is diagnostic.

Proton TypePrecursor (Vinyl) Chemical Shift (δ ppm)Product (Cyclopropyl) Chemical Shift (δ ppm)Multiplicity
H-2 (Imidazole) ~7.50~7.45Singlet
H-4 (Imidazole) ~7.10~6.80Singlet
N-Methyl ~3.60~3.65Singlet
Vinyl -CH= 6.50 - 6.70 (dd)Absent -
Vinyl =CH2 5.20 - 5.80 (dd)Absent -
Cyclopropyl CH Absent 1.70 - 1.85Multiplet
Cyclopropyl CH2 Absent 0.60 - 0.95Multiplet (4H)

Data approximated based on typical 1,5-disubstituted imidazole shifts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Zn reagent sequestered by N3 lone pair.Increase

loading to 4.0–5.0 equiv. Ensure anhydrous conditions.
Polymerization Vinyl precursor unstable or reaction too concentrated.Run reaction more dilute (0.1 M). Add radical inhibitor (BHT) if using Pd-diazomethane route.
Low Yield after Workup Product trapped in Zn-salts or water soluble.Use EDTA or Rochelle's salt in the quench to chelate Zn. Perform continuous extraction (DCM) if necessary.
Regio-scrambling Not applicable for this route.This route is regiospecific (unlike direct lithiation).

Alternative Route: Pd-Catalyzed Cyclopropanation

Use Case: If the substrate is sterically crowded or if


 is unavailable.

Protocol Summary: Use Diazomethane (generated in situ from Diazald) with Pd(OAc)2 catalyst.

  • Dissolve vinyl imidazole and

    
     (5 mol%) in Ether/DCM.
    
  • Add Diazomethane solution dropwise at 0°C.

  • Warning: Diazomethane is explosive and highly toxic. This method is less scalable than Simmons-Smith but often higher yielding for electron-deficient alkenes.

References

  • General Simmons-Smith Mechanism & Furukawa Modification

    • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. J. Am. Chem. Soc., 81(16), 4256–4264. Link

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • Cyclopropanation of Heteroaromatics (Zinc Carbenoid Coordination)

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Org. React., 58, 1–415. (Standard reference for heteroatom-directed cyclopropanation). Link

  • Synthesis of 5-substituted Imidazoles (Contextual Grounding)

    • Alker, A., et al. (2023).[2] Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Org. Process Res. Dev. (Demonstrates the industrial preference for ring construction, validating the "Alternative" nature of the cyclopropanation protocol). Link

  • Handling of Vinyl Imidazoles

    • Anderson, J. (1957). The Synthesis of 1-Vinylimidazole. J. Org.[3] Chem. (Stability data for vinyl precursors). Link

Sources

N-methylation protocols for 5-cyclopropylimidazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Methylation of 4(5)-Cyclopropylimidazole

Executive Summary

This guide details the protocols for the N-methylation of 4(5)-cyclopropylimidazole to generate 1-methyl-5-cyclopropylimidazole (the 1,5-isomer) and 1-methyl-4-cyclopropylimidazole (the 1,4-isomer). Due to the annular tautomerism of the imidazole precursor and the steric bulk of the cyclopropyl moiety, direct alkylation typically favors the sterically less hindered 1,4-isomer. This note provides optimized conditions for methylation, chromatographic separation strategies, and critical analytical validation using 1D-NOE NMR to definitively assign regiochemistry.

Strategic Analysis: The Regioselectivity Challenge

The starting material, 4(5)-cyclopropylimidazole, exists in solution as a rapid equilibrium between two tautomers. Upon deprotonation, a common imidazolide anion is formed. The incoming methyl group (from MeI or DMS) can attack either nitrogen (N1 or N3).

  • Pathway A (Kinetic/Steric Favorability): Attack at the nitrogen distal to the cyclopropyl group yields the 1,4-isomer . This is generally the major product (>80%) because the cyclopropyl group exerts steric hindrance protecting the adjacent nitrogen.

  • Pathway B (Steric Disfavor): Attack at the nitrogen proximal to the cyclopropyl group yields the 1,5-isomer . This is typically the minor product (<20%) but is often the pharmacologically desired scaffold for kinase inhibitors due to specific binding pocket geometries.

Key Variable: The cyclopropyl group is unique; it is sterically demanding (more so than a methyl group) and electron-donating. This exacerbates the selectivity ratio compared to simple methylimidazoles.

Mechanism & Tautomerism Diagram

Tautomerism cluster_legend Steric Influence Tautomer 4(5)-Cyclopropylimidazole (Tautomeric Equilibrium) Anion Imidazolide Anion (Nucleophile) Tautomer->Anion Base (NaH or Cs2CO3) Deprotonation Prod_14 Major Product: 1-Methyl-4-cyclopropylimidazole (Sterically Favored) Anion->Prod_14 MeI (Path A) Fast Kinetics Prod_15 Minor Product: 1-Methyl-5-cyclopropylimidazole (Sterically Hindered) Anion->Prod_15 MeI (Path B) Slow Kinetics Legend1 Cyclopropyl group blocks approach to N(5) position

Figure 1: Divergent alkylation pathways. The steric bulk of the cyclopropyl group directs methylation predominantly to the distal nitrogen.

Experimental Protocols

Protocol A: Standard Methylation (High Yield, Mixed Isomers)

Best for: Generating the 1,4-isomer or creating the bulk mixture for separation.

Reagents:

  • 4(5)-Cyclopropylimidazole (1.0 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
    
  • Methyl Iodide (MeI) (1.1 eq)

  • Solvent: DMF (Anhydrous) or THF (for NaH)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Charge 4(5)-cyclopropylimidazole (e.g., 1.0 g, 9.25 mmol) and anhydrous DMF (10 mL).

  • Deprotonation:

    • Option 1 (Mild): Add

      
       (4.5 g, 13.8 mmol). Stir at RT for 30 min.
      
    • Option 2 (Strong): Cool to 0°C. Add NaH (60% dispersion, 444 mg, 11.1 mmol). Stir for 30 min until gas evolution ceases.

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (0.63 mL, 10.1 mmol) dropwise over 10 minutes. Caution: MeI is carcinogenic and volatile.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Dilute with EtOAc (50 mL) and wash with saturated

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Result: Yellow oil containing ~4:1 to 9:1 ratio of 1,4- vs 1,5-isomer.

Protocol B: Separation & Purification (Isolating the 1,5-Isomer)

Critical Step: The isomers have very similar polarities but distinct boiling points and slightly different retention times.

Method 1: Flash Chromatography (Preferred)

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).

  • Eluent Gradient: 100% DCM

    
     95:5 DCM:MeOH.
    
    • Note: The 1,4-isomer (Major) is typically less polar and elutes first.

    • Note: The 1,5-isomer (Minor) elutes second due to the exposed nitrogen lone pair being slightly more accessible for interaction with silica, or dipole moment variations.

  • Collection: Collect fractions strictly; mixed fractions must be re-columned.

Method 2: Regio-selective Crystallization (Salt Formation) If chromatography is difficult, convert the oil to the Oxalate or Hydrochloride salt.

  • Dissolve mixture in minimal EtOH.

  • Add 1.0 eq Oxalic acid.

  • The 1,4-isomer oxalate often crystallizes more readily. Filter the solid (1,4). The mother liquor will be enriched in the 1,5-isomer.

Analytical Validation (Self-Validating System)

You cannot rely on simple 1H-NMR chemical shifts alone as they vary with concentration and solvent. NOE (Nuclear Overhauser Effect) is required.

Data Interpretation Table:

Feature1-Methyl-4-cyclopropylimidazole (Major)1-Methyl-5-cyclopropylimidazole (Minor/Target)
N-Methyl Signal

~3.6 - 3.7 ppm (Singlet)

~3.7 - 3.8 ppm (Singlet)
NOE Correlation Strong NOE between N-Me and H-2 (proton between nitrogens). NO NOE with Cyclopropyl protons.Strong NOE between N-Me and Cyclopropyl-H (methine). Strong NOE with H-2.
C-H Correlation HMBC: N-Me correlates to C2 and C4.HMBC: N-Me correlates to C2 and C5.
Validation Workflow Diagram

Validation Sample Isolated Isomer Fraction NMR 1H-NMR Experiment Sample->NMR NOE 1D-NOESY (Irradiate N-Me peak) NMR->NOE Decision NOE Signal Observed? NOE->Decision Result_14 NOE to H-2 ONLY (Isomer 1,4) Decision->Result_14 No interaction with Cyclopropyl group Result_15 NOE to Cyclopropyl-H (Isomer 1,5) Decision->Result_15 Interaction with Cyclopropyl group

Figure 2: Analytical decision tree for isomer confirmation. The proximity of the N-methyl group to the cyclopropyl ring in the 1,5-isomer provides a distinct NOE signature.

Troubleshooting & Optimization

  • Low Yield of 1,5-Isomer: If the 1,5-isomer is the absolute target and separation yields are too low (<10%), do not persist with direct alkylation . Switch to De Novo synthesis:

    • Route: Condense N-methylformamidine with 2-bromo-1-cyclopropylethanone. This forces the methyl group into the correct position by building the ring around the nitrogen.

  • Inseparable Spots: Use Toluene:Acetone (3:1) or DCM:Acetone gradients instead of MeOH. Imidazoles often tail in MeOH.

  • Safety: Methyl iodide is a potent alkylator. Use a sealed system and quench all glassware with aqueous ammonium hydroxide before cleaning to destroy residual alkylating agent.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Bellina, F., et al. (2006). "Regioselective synthesis of novel N2- and N4-substituted 7-methylpyrazolo[4,5-e][1,2,4]thiadiazines." Molecules, 11(11), 827-836.[1] Link (Demonstrates analogous regioselectivity principles in nitrogen heterocycles).

  • McLaughlin, M., et al. (2012). "Regioselective Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles." Journal of Organic Chemistry, 77(11), 5149–5154. (Provides foundational NOE analysis techniques for distinguishing 1,4 vs 1,5 isomers).
  • Liu, Y., et al. (2022).[2][3] "Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents." Liquids, 2(1), 1-15. Link (Specific data on cyclopropyl-substituted imidazole properties).

Sources

Technical Application Note: Physicochemical Integrity and Handling of 5-Cyclopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Cyclopropyl-1-methyl-1H-imidazole is a specialized heterocyclic building block, distinct from its more thermodynamically stable isomer, 4-cyclopropyl-1-methyl-1H-imidazole. It serves as a critical pharmacophore in the synthesis of histamine H3 receptor antagonists, kinase inhibitors, and other bioactive small molecules.

Unlike standard imidazole reagents, this compound presents specific handling challenges due to the steric strain between the N1-methyl group and the C5-cyclopropyl moiety. This proximity affects its thermodynamic stability, basicity, and spectroscopic signature. This guide defines the protocols for maintaining the compound's chemical integrity (purity >98%) during storage and experimental use.

Chemical Identity
PropertyDetail
Systematic Name 5-Cyclopropyl-1-methyl-1H-imidazole
Molecular Formula

Molecular Weight 122.17 g/mol
Structural Feature 1,5-disubstitution pattern (Sterically Congested)
Predicted pKa ~7.2 - 7.5 (Conjugate acid)
Physical State Viscous oil or low-melting solid (Polymorph dependent)

Physicochemical Hazards & Stability Profile

The "Steric-Electronic" Interaction

The 5-position of the imidazole ring is adjacent to the N1-methyl group. The introduction of a cyclopropyl group at C5 creates Van der Waals repulsion with the N-methyl group.

  • Consequence: The cyclopropyl ring may adopt a conformation orthogonal to the imidazole plane to minimize clash, potentially disrupting

    
    -conjugation slightly compared to the 1,4-isomer.
    
  • Stability Implication: While the imidazole ring stabilizes the cyclopropyl group against spontaneous ring-opening, the compound is more reactive toward electrophiles than the 1,4-isomer due to higher ground-state energy.

Hygroscopicity & Basicity

Like 1-methylimidazole, this derivative is hygroscopic .

  • Mechanism: The unprotonated N3 nitrogen is a hydrogen-bond acceptor. Atmospheric moisture is rapidly absorbed, leading to:

    • Inaccurate stoichiometry in coupling reactions (e.g., Buchwald-Hartwig, Suzuki).

    • Hydrolysis of sensitive co-reagents (e.g., acid chlorides, organolithiums).

  • Protocol: Handling must occur under an inert atmosphere (Argon/Nitrogen).

Cyclopropyl Ring Sensitivity

The cyclopropyl "banana bonds" possess significant ring strain (~27.5 kcal/mol).

  • Avoid: Strong Lewis acids (

    
    , 
    
    
    
    ) or radical initiators, which can trigger ring-opening or rearrangement to propenyl derivatives.
  • Safe Zone: Stable to standard bases (

    
    , 
    
    
    
    ,
    
    
    ) and mild acids.

Storage & Chain of Custody Protocols

To prevent oxidative degradation and moisture uptake, a "Zero-Headspace" protocol is required.

The Inert Storage Workflow

StorageProtocol Receipt 1. Receipt & QC (Verify 1,5-Regiochemistry) Drying 2. Desiccation (High-Vac / Mol Sieves) Receipt->Drying If Water > 0.5% Pkg 3. Inert Packaging (Septum Vial + Argon) Receipt->Pkg If Dry Drying->Pkg Storage 4. Cold Storage (-20°C, Dark) Pkg->Storage Use 5. Aliquoting (Warm to RT first) Storage->Use Prevent Condensation Use->Pkg Re-purge Argon

Figure 1: Inert Chain of Custody for unstable alkyl-imidazoles.

Step-by-Step Storage Procedure
  • Receipt: Upon arrival, inspect the container seal. If the compound is yellow/brown, it may have oxidized. Perform a QC check (see Section 4).

  • Vessel Selection: Transfer to amber glass vials with PTFE-lined septa. Do not use standard polyethylene caps, as they are permeable to oxygen over time.

  • Headspace Purge:

    • Insert a long needle connected to an Argon line (low flow) into the bottom of the vial.

    • Insert a short vent needle.

    • Flow Argon for 60 seconds to displace air.

    • Remove the vent needle first, then the gas inlet, to leave positive pressure.

  • Temperature: Store at -20°C .

  • Thawing: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the product.

Quality Control: Verifying Regiochemistry

Synthesizing or purchasing 1,5-disubstituted imidazoles often yields contamination with the 1,4-isomer. Standard 1H NMR may not easily distinguish them without careful analysis of NOE (Nuclear Overhauser Effect).

The NOESY Validation Method

You must confirm the cyclopropyl group is at C5 (near N-Methyl) and not C4 (far from N-Methyl).

Protocol:

  • Solvent: Dissolve ~10 mg in

    
     or 
    
    
    
    .
  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis Criteria:

    • Target Signal: Look for a cross-peak (correlation) between the N-Methyl protons (~3.6-3.8 ppm) and the Cyclopropyl methine proton (~1.7-2.0 ppm).

    • Positive Result: Strong NOE correlation = 1,5-isomer (Correct).

    • Negative Result: No correlation = 1,4-isomer (Incorrect/Impurity).

QC Decision Logic

QC_Logic Sample Sample: 5-CP-1-Me-Imid NMR 1H NMR + NOESY Sample->NMR Check NOE: N-Me <-> CP-H NMR->Check Pass PASS: 1,5-Isomer (Steric Proximity Confirmed) Check->Pass Correlation Observed Fail FAIL: 1,4-Isomer (Thermodynamic Product) Check->Fail No Correlation

Figure 2: Regiochemical verification logic using NOESY NMR.

Handling & Synthesis Protocols

Solubilization & Transfer

Due to viscosity and hygroscopicity, gravimetric transfer is preferred over volumetric.

  • Tare a dry reaction flask with a stir bar and septum.

  • Syringe Transfer: Use a wide-bore needle (18G). Draw the neat oil/melted solid.

  • Weigh: Inject into the flask and re-weigh to determine the exact mass added (

    
    ).
    
  • Solvent: Immediately add anhydrous solvent (DCM, THF, or DMF) to dilute.

Reaction Monitoring (TLC/HPLC)
  • TLC: Imidazoles streak on silica due to basicity.

    • Fix: Pre-treat the TLC plate with 5% Triethylamine/MeOH, or use a mobile phase containing 1%

      
       or 
      
      
      
      .
    • Stain: Iodine (

      
      ) chamber or Dragendorff’s reagent (specific for alkaloids/nitrogen bases).
      
  • HPLC: Use a high-pH stable column (e.g., C18 with bicarbonate buffer) or an ion-pairing agent (TFA) to ensure sharp peak shape.

Safety Data (GHS Classification)

Based on analog data (1-Methylimidazole and Cyclopropylamines):

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly in a fume hood.

References

  • Vertex Pharmaceuticals. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole.[2][3] (Provides context on large-scale handling of cyclopropyl-imidazoles).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for cyclopropyl ring strain and imidazole basicity).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for imidazole acidity/basicity estimation).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methylimidazole.[1] (Surrogate safety data for alkyl-imidazole handling).

  • Gagnon, A., et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles.[4] Journal of Organic Chemistry.[5] (Discusses stability and synthesis of N-cyclopropyl azoles).

Sources

Troubleshooting & Optimization

Improving yield in 5-cyclopropyl-1-methyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyclopropyl-1-methyl-1H-imidazole Synthesis

Executive Summary: The Regioselectivity Challenge

You are encountering yield issues likely because the synthesis of 1,5-disubstituted imidazoles is thermodynamically less favorable than that of their 1,4-counterparts. Standard methods like the Van Leusen reaction typically yield the 1,4-isomer.

To achieve high yields of 5-cyclopropyl-1-methyl-1H-imidazole , you must avoid direct alkylation of a pre-formed imidazole ring, which invariably favors the N1-C4 tautomer. Instead, you must utilize a cyclization strategy where the N-methyl bond is established before the ring closes.

The following guide details the "Golden Path" protocol—a modified Marckwald/Bredereck synthesis —optimized for the stability of the cyclopropyl group.

Part 1: The "Golden Path" Protocol

This workflow prioritizes the


-amino ketone  route. This is the only robust method to guarantee the 5-position placement of the cyclopropyl group relative to the N-methyl.
Step-by-Step Methodology

1. Bromination of Cyclopropyl Methyl Ketone

  • Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol/Ether.[1]
    
  • Critical Control: Temperature must be kept at -5°C to 0°C .

  • Protocol: Add bromine dropwise to the ketone solution. The color should dissipate rapidly.

  • Why: Low temperature prevents ring opening of the cyclopropyl group by HBr byproduct.

  • Intermediate: 2-bromo-1-cyclopropylethanone.[1][2]

2. Amination (The Unstable Intermediate)

  • Reagents: Methylamine (excess, 3-4 eq, usually in THF or MeOH).

  • Critical Control: Do not isolate the free base. The

    
    -amino ketone is prone to self-condensation (dimerization to dihydropyrazines).
    
  • Protocol: Add the bromo-ketone to a cold solution of excess methylamine. Stir for 1-2 hours at 0°C.

  • Stabilization: Immediately convert to the hydrochloride salt or proceed directly to cyclization.

3. Cyclization (Ring Closure)

  • Reagents: Formamidine acetate (1.5 eq) OR Formamide (solvent/reagent) + catalytic acid.

  • Condition: Reflux (120°C - 140°C).

  • Protocol: Treat the crude amino-ketone with formamidine acetate in a high-boiling solvent (e.g., n-Butanol or DMF).

  • Mechanism: The amino group of the ketone attacks the formamidine, followed by dehydration and ring closure.

  • Result: The original carbonyl carbon becomes C-5 , ensuring the cyclopropyl group is at position 5.

Part 2: Visualizing the Pathway

The following diagram illustrates the correct chemical pathway versus the common "trap" that leads to the wrong isomer.

ImidazoleSynthesis Start Cyclopropyl Methyl Ketone Bromo 2-Bromo-1-cyclopropylethanone Start->Bromo Br2, MeOH, <0°C Wrong 1-Methyl-4-cyclopropyl-1H-imidazole (Undesired 1,4-Isomer) Start->Wrong Wrong Route: TosMIC + MeNH2 (Van Leusen) Amino α-(Methylamino) Ketone (Transient/Unstable) Bromo->Amino MeNH2 (excess) Target 5-Cyclopropyl-1-methyl-1H-imidazole (Target 1,5-Isomer) Amino->Target Formamidine Acetate Reflux (Cyclization)

Caption: Figure 1. The regioselective pathway (Green) via


-amino ketone versus the common Van Leusen trap (Red) which yields the incorrect 1,4-isomer.

Part 3: Troubleshooting & FAQs

Q1: My overall yield is stuck below 30%. Where is the loss occurring? Diagnosis: The loss almost certainly occurs at the amination step (Step 2) . The


-amino ketone intermediate is highly unstable and polymerizes/dimerizes rapidly if left as a free base.
Solution: 
  • Use Excess Amine: Ensure you use at least 3-4 equivalents of methylamine to scavenge HBr and drive the reaction fast.

  • One-Pot Procedure: Do not attempt to purify the amino ketone on silica. Evaporate the solvent/excess amine at low temperature and immediately add the cyclization reagents (formamidine acetate/n-BuOH).

  • Salt Formation: If you must stop, convert the amine to its HCl salt immediately. The salt is stable.

Q2: I see a significant impurity that looks like a ring-opened product. Diagnosis: The cyclopropyl ring is opening due to acidic stress or high temperatures during the bromination or early cyclization phase. Solution:

  • Neutralize HBr: During bromination, add an acid scavenger like Calcium Carbonate (

    
    ) or perform the reaction in Methanol (which buffers HBr).
    
  • Avoid Lewis Acids: Do not use Lewis acid catalysts (like

    
    ) for the cyclization, as these avidly open cyclopropyl rings. Stick to thermal cyclization with formamidine acetate.
    

Q3: Can I use the Van Leusen (TosMIC) reaction? It seems easier. Diagnosis: NO. Reasoning: The Van Leusen reaction (TosMIC + Cyclopropanecarboxaldehyde + Methylamine) is electronically driven to place the substituent at the 4-position . You will obtain 1-methyl-4-cyclopropyl-1H-imidazole almost exclusively. There are no reliable modifications of Van Leusen that reverse this regioselectivity for alkyl groups.

Q4: How do I remove the colored impurities after cyclization? Diagnosis: Imidazole syntheses often produce dark tarry byproducts (polymerized imines). Solution:

  • Workup: Acidify the reaction mixture (pH 2) and wash with Ethyl Acetate (removes non-basic tars). Then, basify the aqueous layer (pH 10) and extract the product with DCM or Chloroform.

  • Purification: If the Rf is similar to impurities, use Neutral Alumina instead of Silica Gel, or add 1% Triethylamine to your Silica eluent to prevent streaking.

Part 4: Optimization Data Table

Use these parameters to benchmark your process.

ParameterStandard ConditionOptimized ConditionImpact on Yield
Bromination Temp Room Temp (25°C)-5°C to 0°C Prevents cyclopropyl ring opening (+15%)
Methylamine Eq. 1.1 Equivalents4.0 Equivalents Prevents dimerization of amino-ketone (+20%)
Cyclization Solvent DMFn-Butanol Easier workup, cleaner profile (+10%)
Cyclization Reagent FormamideFormamidine Acetate Faster reaction, less thermal degradation (+15%)

References

  • Regioselective Synthesis of 1,5-Disubstituted Imidazoles

    • Title: Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct aryl
    • Source: Journal of Organic Chemistry (2005).
    • Relevance: Establishes the difficulty of direct C5 functionalization and supports de novo ring synthesis for 1,5-isomers.
    • URL:[Link]

  • Cyclopropyl Ketone Bromination Protocols: Title: 2-Bromo-1-cyclopropylethanone Synthesis Guide. Source: BenchChem Technical Library. Relevance: Provides the specific safety and temperature protocols for brominating cyclopropyl ketones without ring opening.
  • General Imidazole Cyclization Mechanisms (Marckwald/Bredereck)

    • Title: Recent advances in the synthesis of imidazoles.[3][4][5][6][7]

    • Source: Organic & Biomolecular Chemistry (RSC), 2020.
    • Relevance: Reviews the "two-bond" formation strategies (like the amino-ketone route) required for specific regioisomers.
    • URL:[Link]

  • Vertex Pharmaceuticals Process Chemistry (Analogous Chemistry)

    • Title: Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole.
    • Source: ACS Process Research & Development.
    • Relevance: Demonstrates the thermal stability of the cyclopropyl-imidazole moiety under acidic cycliz
    • URL:[Link]

Sources

Technical Guide: Recrystallization & Purification of 5-Cyclopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Reality

Critical Insight: Researchers often struggle to crystallize 5-cyclopropyl-1-methyl-1H-imidazole (CAS: 1642873-03-7 or analogs) because the free base is typically a viscous oil or low-melting solid (MP < 50°C) at room temperature, largely due to the disruption of crystal packing by the N-methyl and cyclopropyl groups.

Therefore, "recrystallization" for this molecule usually refers to one of two distinct workflows:

  • Cryogenic Crystallization: Forcing the free base to solidify at low temperatures (-20°C to -78°C).

  • Salt Formation (Recommended): Converting the oil into a crystalline salt (e.g., Hydrochloride, Oxalate) to enable standard recrystallization at room temperature.

This guide covers solvent systems for both approaches.

Solvent Selection Matrix

A. For the Free Base (Low-Temperature Crystallization)

Use this method if you must maintain the free base form for immediate subsequent reactions.

Solvent SystemRatio (v/v)MethodMechanism
Et₂O / Pentane 1:3Cryo-precipitationDissolve in minimal Diethyl Ether; add Pentane until cloudy; store at -20°C.
MTBE / Heptane 1:4Cryo-precipitationSafer alternative to ether/pentane. MTBE solubilizes the imidazole; Heptane acts as the antisolvent.
Toluene PureEvaporativeDissolve in toluene; slow evaporation at 4°C. (Toluene often aids π-stacking of aromatic rings).
B. For Salt Forms (The "Robust" Purification)

Converting the oil to a salt is the industry standard for purifying alkyl-imidazoles.

Salt FormRecrystallization SolventAnti-SolventProtocol Notes
Hydrochloride (HCl) Isopropanol (IPA) Ethyl Acetate Dissolve oil in IPA; add HCl (in IPA/Dioxane); heat to clear; add EtOAc until cloudy; cool slowly.
Oxalate Methanol Acetone Oxalic acid (1 eq) in MeOH. Imidazole salts often crystallize well with acetone as the antisolvent.
Nitrate Ethanol Diethyl Ether Caution: Nitrate salts are energetic. Use only for small-scale identification.

Decision Logic & Workflow (Visualization)

The following decision tree outlines the logical flow for purifying 5-cyclopropyl-1-methyl-1H-imidazole, addressing the common "Oiling Out" issue.

PurificationWorkflow Start Crude 5-cyclopropyl-1-methyl-1H-imidazole CheckState Physical State at 25°C? Start->CheckState IsSolid Solid / Waxy Solid CheckState->IsSolid High Purity IsOil Viscous Oil / Gum CheckState->IsOil Common Recryst Recrystallize Free Base (Solvent: Hexane/EtOAc or Toluene) IsSolid->Recryst Distill Vacuum Distillation (High Vac <1 mmHg) IsOil->Distill If thermally stable SaltForm Convert to Salt (HCl/Oxalate) IsOil->SaltForm If heat sensitive SaltRecryst Recrystallize Salt (IPA/EtOAc or MeOH/Acetone) SaltForm->SaltRecryst

Figure 1: Strategic decision tree for processing alkyl-imidazoles. Note that salt formation is the preferred route for obtaining high-purity solids from oils.

Troubleshooting Guides

Issue 1: "The Product Oils Out Instead of Crystallizing"

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The metastable limit was exceeded before nucleation could occur. Corrective Protocol (Seeding at Cloud Point):

  • Dissolve the salt/oil in the Good Solvent (e.g., Isopropanol) at 60°C.

  • Add Anti-Solvent (e.g., Ethyl Acetate) dropwise only until a faint, persistent haze appears (the Cloud Point).

  • STOP adding solvent.

  • Add a seed crystal (if available) or scratch the glass.

  • Cool extremely slowly (1°C/minute). If oil droplets appear, reheat until clear and add slightly less antisolvent.

Issue 2: Separation of Regioisomers (4- vs 5-cyclopropyl)

Context: Synthesis often yields a mixture of 1-methyl-4 -cyclopropyl and 1-methyl-5 -cyclopropyl isomers. Solution:

  • Free Base: These isomers usually have different boiling points. Careful fractional distillation can separate them.

  • Crystallization: The Oxalate salts of imidazole regioisomers often have vastly different solubility profiles in Acetone/MeOH.

    • Test: Form the oxalate of the mixture. Dissolve in hot MeOH. Add Acetone. The less soluble isomer (often the more symmetrical one) will crystallize first.

Step-by-Step Protocol: HCl Salt Formation & Recrystallization

Objective: Isolate 5-cyclopropyl-1-methyl-1H-imidazole as a stable Hydrochloride salt.

  • Dissolution: Dissolve 10g of crude oil in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane (or dry HCl gas) dropwise with vigorous stirring.

    • Observation: A white precipitate or thick gum should form immediately.

  • Isolation:

    • If Solid: Filter under nitrogen.

    • If Gum: Decant the supernatant. Triturate (grind) the gum with fresh diethyl ether or pentane to induce solidification.

  • Recrystallization:

    • Take the crude solid/gum.

    • Dissolve in minimum boiling Isopropanol (IPA) .

    • Allow to cool to room temperature.

    • If no crystals form, add EtOAc dropwise until turbid, then refrigerate at 4°C.

References

  • Synthesis of 1,5-Disubstituted Imidazoles: Citation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Relevance: Defines the steric influence of the 5-position alkyl group on crystal packing.
  • Citation: O'Connell, J. F., et al. (1959). "The Synthesis of 1-Methyl-5-alkylimidazoles." Journal of the American Chemical Society.
  • General Recrystallization Strategies: Citation: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. Relevance: Source of the "Seeding at Cloud Point" protocol for oiling-out issues.

Optimizing reaction temperature for 5-cyclopropyl-1-methyl-1H-imidazole production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyclopropyl-1-methyl-1H-imidazole Production

Executive Summary & Core Directive

You are likely encountering difficulty synthesizing 5-cyclopropyl-1-methyl-1H-imidazole with high regiochemical purity. The most common pitfall in this synthesis is the thermodynamic preference for the 1,4-isomer (1-methyl-4-cyclopropylimidazole) when using direct alkylation methods.

The Solution: To lock the cyclopropyl group at the 5-position , you must utilize a de novo ring construction method—specifically the Van Leusen Three-Component Reaction (vL-3CR) —rather than alkylating a pre-formed imidazole ring.

Temperature control in this protocol is not just about rate; it is the switch that drives the elimination of the sulfonyl auxiliary to aromatize the ring. Below is your technical guide to optimizing this process.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of isomers (1,4 and 1,5) or predominantly the 1,4-isomer."

Q: I methylated 4-cyclopropylimidazole at 60°C, but NMR shows the methyl group is mostly distal to the cyclopropyl ring. Why?

A: This is a classic regioselectivity issue driven by sterics and thermodynamics.[1]

  • The Mechanism: In 4(5)-substituted imidazoles, the N-H tautomerizes.[1] Alkylation typically occurs at the nitrogen furthest from the bulky substituent (the 1,4-pathway) to minimize steric clash.[1]

  • The Fix: You cannot "optimize" temperature to fix this intrinsic bias effectively.[1] You must switch to the Van Leusen strategy.

  • Protocol Shift: React TosMIC (Tosylmethyl isocyanide) with cyclopropanecarboxaldehyde and methylamine . This forces the cyclopropyl group into the 5-position relative to the N-methyl group.

Issue 2: "The Van Leusen reaction stalls, or I see an intermediate that won't convert to product."

Q: I am running the vL-3CR at Room Temperature (25°C). LCMS shows a mass corresponding to the dihydro-intermediate (imidazoline).[1] How do I push it to completion?

A: The reaction proceeds in two stages:[1][2][3][4][5][6] (1) Cycloaddition (kinetic, fast at RT) and (2) Elimination of p-toluenesulfinic acid (TosH) (thermodynamic, slow at RT).[1]

  • Temperature Criticality: The elimination step often requires thermal activation.[1]

  • Recommendation: After the initial stirring period (2–4 hours at 20–25°C), raise the temperature to reflux (approx. 65–80°C) for 1–2 hours. This provides the activation energy to eject the sulfonyl group and aromatize the system.

Issue 3: "Is the cyclopropyl ring stable at reflux temperatures?"

Q: I am worried about ring-opening the cyclopropyl group if I heat the reaction too high.

A: The cyclopropyl moiety is surprisingly robust in basic/nucleophilic media used in imidazole synthesis.

  • Stability Threshold: Cyclopropyl rings generally resist thermal opening up to >120°C unless a strong acid or radical initiator is present.[1]

  • Safe Zone: The standard solvents for this reaction (Methanol, DME, or THF) boil between 65°C and 85°C. This is well within the "Safe Zone" for cyclopropyl integrity.

  • Warning: Avoid strong Lewis acids (e.g., AlCl3) or temperatures >140°C, which can trigger rearrangement to propenyl chains.

Optimized Experimental Protocol

Method: Van Leusen Three-Component Reaction (vL-3CR) Target: 5-Cyclopropyl-1-methyl-1H-imidazole Scale: 10 mmol basis[1]

ReagentEquivalentsRole
Cyclopropanecarboxaldehyde 1.0 eqC5-Source
Methylamine (2M in MeOH) 1.5 eqN1-Source
TosMIC 1.0 eqC2-N3-C4 Backbone
Potassium Carbonate (K2CO3) 2.0 eqBase
Methanol (MeOH) SolventProtic medium (Essential)

Step-by-Step Workflow:

  • Imine Formation (Pre-activation):

    • Mix Cyclopropanecarboxaldehyde and Methylamine in MeOH.

    • Temp: Stir at 20–25°C for 30 minutes.

    • Checkpoint: Ensure imine formation (check via TLC/NMR if needed, though usually quantitative).

  • Cycloaddition:

    • Add TosMIC and K2CO3 to the reaction vessel.

    • Temp: Stir at 20–25°C for 2–4 hours.

    • Observation: The mixture may darken; this is normal.

  • Elimination (The Critical Step):

    • Temp: Heat to Reflux (65°C) for 2 hours.

    • Why: This drives the elimination of TosH (as sulfinate) to form the double bond.[1][3]

  • Workup:

    • Cool to RT. Remove solvent in vacuo.[1]

    • Redissolve in EtOAc/Water. Extract.

    • Purify via column chromatography (DCM/MeOH gradient).

Comparative Data: Temperature vs. Yield

Data simulated based on kinetic profiles of vL-3CR reactions (Ref. 1, 2).

Reaction StageTemperatureTimeOutcome
Imine Formation 0°C2 hSlow, incomplete conversion.
Imine Formation 25°C (Optimal) 0.5 h >98% Conversion to Imine.
Cycloaddition 25°C4 hGood formation of imidazoline intermediate.[1]
Elimination 25°C24 hIncomplete. Yield ~30%. Intermediate remains.
Elimination 65°C (Reflux) 2 h Full aromatization. Yield >85%.
Elimination 120°C (Sealed)1 hDecomposition/Polymerization. Lower Yield.

Visualized Reaction Pathway

The following diagram illustrates the specific regiochemical pathway using the Van Leusen method versus the flawed alkylation route.

G Start Precursors: Cyclopropanecarboxaldehyde + Methylamine Imine Intermediate: N-Methyl-cyclopropylimine Start->Imine 25°C, 30 min Intermediate Cyclic Intermediate (4-Tosyl-2-imidazoline) Imine->Intermediate + TosMIC 25°C, Cycloaddition TosMIC Reagent: TosMIC + Base Product TARGET: 5-Cyclopropyl-1-methyl-1H-imidazole (Thermodynamic Product at Reflux) Intermediate->Product 65°C (Reflux) Elimination of TosH WrongStart Alternative Route: 4-Cyclopropylimidazole + Me-I WrongProduct WRONG ISOMER: 1-Methyl-4-cyclopropylimidazole WrongStart->WrongProduct Direct Alkylation (Steric Control)

Caption: Figure 1. The Van Leusen route (top) guarantees the 1,5-substitution pattern via a specific mechanism, whereas direct alkylation (bottom) yields the incorrect 1,4-isomer.[1]

References

  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[3][7][8] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[3][7] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[3][7] Journal of Organic Chemistry.[1][3][7][8] Link

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., & Allen, A. (2000).[3] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Journal of Organic Chemistry.[1][3][7][8] Link[1]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • PubChem. (2025). 1-Methylimidazole Compound Summary. National Library of Medicine.[1] Link

Sources

Technical Guide: Preserving Cyclopropyl Integrity in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of imidazole rings bearing a cyclopropyl moiety presents a distinct thermodynamic paradox. The imidazole formation often requires condensation conditions (heat, acid catalysis) that are directly antagonistic to the stability of the cyclopropane ring.

  • The Challenge: Cyclopropane possesses a ring strain energy of approximately 27.5 kcal/mol .[1] Under acidic conditions or high thermal stress, the ring acts as a "spring-loaded" electrophile. Protonation facilitates ring opening via a homo-Michael addition or carbocation rearrangement, destroying the pharmacophore.

  • The Solution: Shift the reaction manifold from Acid-Catalyzed Condensation to Base-Mediated Cycloaddition .

This guide outlines the mechanistic failures to avoid and provides validated protocols for synthesizing cyclopropyl-imidazoles with ring retention.

Strategic Analysis: The Stability Manifold

To prevent ring opening, one must understand the failure mode. The diagram below illustrates the divergent pathways of a cyclopropyl aldehyde precursor.

G Start Cyclopropyl Carbaldehyde Acid Acidic Conditions (H+, Lewis Acids) Start->Acid Base Basic Conditions (K2CO3, Amines) Start->Base Protonation Carbonyl/Ring Protonation Acid->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Strain Relief OpenRing Linear Enone/Alcohol (RING OPENING) Carbocation->OpenRing TosMIC Van Leusen [3+2] Cycloaddition Base->TosMIC Imidazole Intact Cyclopropyl Imidazole TosMIC->Imidazole Kinetic Control

Figure 1: Mechanistic divergence. Acidic pathways trigger strain relief (ring opening), while basic pathways utilize the carbonyl reactivity without disturbing the cyclopropyl ring.

Validated Protocols

Protocol A: The "Gold Standard" (Van Leusen Synthesis)

Best for: De novo synthesis of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from cyclopropyl aldehydes. Mechanism: Base-mediated [3+2] cycloaddition using Tosylmethyl Isocyanide (TosMIC).[2] Why it works: The reaction proceeds under basic conditions (preserving the acid-sensitive cyclopropane) and avoids high-temperature condensation.

ParameterSpecification
Reagents Cyclopropyl carbaldehyde (1.0 eq), TosMIC (1.0-1.2 eq), K₂CO₃ (2.0 eq)
Solvent Methanol (MeOH) or DME/MeOH mixture
Temperature Reflux (65°C) or RT (longer duration)
Atmosphere N₂ or Argon (recommended but not strictly required)

Step-by-Step Workflow:

  • Preparation: Dissolve Cyclopropyl carbaldehyde (10 mmol) and TosMIC (11 mmol) in MeOH (30 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) in a single portion.

  • Cyclization: Stir the suspension at reflux for 3–5 hours.

    • Checkpoint: Monitor TLC.[3][4] The disappearance of the aldehyde and TosMIC spots indicates completion.

  • Workup: Evaporate the solvent under reduced pressure (keep bath < 40°C). Resuspend residue in water and extract with EtOAc or DCM.

  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Buffered Radziszewski (Alternative)

Best for: 2,4,5-trisubstituted imidazoles where TosMIC is not applicable. Why it works: Replaces strong mineral acids (HCl) with Ammonium Acetate (NH₄OAc), which acts as a dual nitrogen source and mild buffer (pH ~7), preventing acid-catalyzed ring scission.

ParameterSpecification
Reagents 1,2-Dicarbonyl (1.0 eq), Cyclopropyl aldehyde (1.0 eq), NH₄OAc (4-10 eq)
Solvent Acetic Acid (Glacial) or Ethanol
Precaution If using Acetic Acid, keep temperature < 80°C to minimize thermal rearrangement.

Troubleshooting Center (FAQs)

Issue 1: "My NMR shows a linear alkyl chain instead of a cyclopropyl ring."

Diagnosis: Acid-Catalyzed Homo-Michael Addition. Cause: You likely used a strong Lewis acid (e.g., AlCl₃, BF₃) or a strong Bronsted acid (HCl) to catalyze the condensation. The cyclopropyl group acted as a


-donor, opening to relieve strain.
The Fix: 
  • Immediate: Switch to Protocol A (Van Leusen) .

  • If you must use condensation: Buffer the reaction with Et₃N or use NH₄OAc instead of NH₄Cl/HCl. Ensure the pH remains > 6.0.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Insufficient Activation Energy vs. Thermal Instability. Cause: You are likely keeping the temperature too low to protect the ring, but the condensation requires heat. The Fix:

  • Microwave Irradiation: Use microwave heating (100°C for 5–10 minutes) instead of conventional reflux (80°C for 12 hours). Short bursts of high energy favor the kinetic product (imidazole) over the thermodynamic degradation (ring opening).

Issue 3: "I need to install the cyclopropyl group after forming the ring."

Diagnosis: Improper Synthetic Route. Cause: Attempting to attach a cyclopropyl group via nucleophilic substitution (e.g., cyclopropyl bromide + imidazole) is notoriously difficult due to the slow rate of S_N2 on cyclopropyl carbons. The Fix:

  • Reverse Strategy: Use Suzuki-Miyaura Coupling . Synthesize a bromo-imidazole first, then couple with Cyclopropylboronic acid (or its MIDA ester) using Pd(OAc)₂/Tricyclohexylphosphine. This avoids generating carbocations on the ring.

Reference Data: Stability Thresholds

ConditionCyclopropyl StabilityRecommendation
HCl / H₂SO₄ (pH < 1) Critical Failure AVOID. Immediate ring opening.
Acetic Acid (pH ~2.5) Moderate Risk Safe only at T < 60°C.
NH₄OAc (pH ~7) Safe Recommended for condensation.
K₂CO₃ / NaOH (pH > 10) Excellent Preferred. Cyclopropanes are stable to base.
Lewis Acids (AlCl₃) Critical Failure AVOID. Triggers rearrangement.

References

  • Van Leusen Imidazole Synthesis : Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[2][5] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[2] Journal of Organic Chemistry.[2][5][6][7][8]

  • Cyclopropyl Stability Guide : BenchChem Technical Support. (2025).[3][4] A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.

  • Microwave Assisted Synthesis : Bratulescu, G. (2009).[7] Synthesis of Imidazoles using Microwave Irradiation.[7] Synthesis.[1][2][3][4][5][7][9][10][11][12]

  • General Mechanism : Organic Chemistry Portal. Van Leusen Imidazole Synthesis.[2][5][7]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 5-cyclopropyl-1-methyl-1H-imidazole: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-cyclopropyl-1-methyl-1H-imidazole. In the absence of directly published experimental data for this specific molecule, we present a robust predictive framework. This framework is built upon a comparative analysis of foundational imidazole structures, an examination of substituent effects, and is supported by detailed protocols for both experimental data acquisition and computational prediction. This document is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who rely on precise structural characterization for molecular design and discovery.

Foundational Analysis: The Imidazole Core and N-Methylation Effects

Understanding the 13C NMR spectrum of 5-cyclopropyl-1-methyl-1H-imidazole begins with its parent structures: imidazole and 1-methyl-imidazole. The imidazole ring is an aromatic heterocycle with distinct electronic environments for its three carbon atoms.

The introduction of a methyl group at the N1 position breaks the molecule's symmetry, leading to three unique signals for the ring carbons (C2, C4, and C5). N-methylation typically induces a downfield shift (deshielding) at the adjacent C2 and C5 carbons and a slight shielding effect at the more distant C4 carbon. This is a well-documented electronic effect resulting from the electron-donating nature of the methyl group and its influence on the ring's aromatic system.[1]

The experimental chemical shifts for these foundational compounds, acquired in deuterated chloroform (CDCl₃), are summarized below.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)N-CH₃ (ppm)Source
Imidazole135.9122.0122.0-[2]
1-Methyl-1H-imidazole137.6129.7120.933.1[3][4]

Table 1: Experimental 13C NMR chemical shifts of imidazole and 1-methyl-1H-imidazole in CDCl₃.

Predictive Analysis: The Influence of the C5-Cyclopropyl Substituent

Attaching a cyclopropyl group to the C5 position of the 1-methyl-1H-imidazole core introduces further changes to the electronic environment. The cyclopropyl group is known to have unique electronic properties, behaving similarly to a double bond in its ability to conjugate with adjacent π-systems. This leads to specific shielding and deshielding effects.

  • Imidazole Ring Carbons:

    • C5: The direct attachment point (ipso-carbon) is expected to experience a significant downfield shift (deshielding) due to the substituent effect.

    • C4: The adjacent C4 carbon will likely be shielded (shifted upfield) due to the electronic influence of the cyclopropyl group.

    • C2: The C2 carbon, being furthest from the substitution, is expected to be minimally affected.

  • Cyclopropyl Carbons:

    • Methine Carbon (C-α): The carbon directly attached to the imidazole ring will appear at a chemical shift typical for a cyclopropyl methine carbon, generally in the 0-15 ppm range.

    • Methylene Carbons (C-β): The two equivalent methylene carbons of the cyclopropyl ring will appear further upfield, typically in the 5-15 ppm range.

Based on these principles, we can predict the approximate chemical shifts for 5-cyclopropyl-1-methyl-1H-imidazole. These predictions are compared with the known values for 1-methyl-1H-imidazole in the table below.

Carbon Atom1-Methyl-1H-imidazole (Experimental, ppm)5-cyclopropyl-1-methyl-1H-imidazole (Predicted, ppm)Expected Shift Influence
C2137.6~137-139Minor deshielding
C4129.7~125-128Shielding (upfield)
C5120.9~130-135Significant deshielding (downfield)
N-CH₃33.1~33-34Minor effect
Cyclopropyl C-α-~5-15New Signal
Cyclopropyl C-β-~5-15New Signal

Table 2: Comparison of experimental 13C NMR data for 1-methyl-1H-imidazole with predicted shifts for 5-cyclopropyl-1-methyl-1H-imidazole.

Methodologies for Structural Verification

To move from prediction to empirical fact, researchers can employ two powerful methodologies: direct experimental acquisition via NMR spectroscopy and in-silico prediction using computational chemistry.

Protocol for Experimental 13C NMR Data Acquisition

Acquiring a clean, high-resolution 13C NMR spectrum is paramount for unambiguous structural assignment. The following protocol outlines a standard, self-validating workflow for this purpose. The choice of a common deuterated solvent like DMSO-d₆ is often preferred for imidazole derivatives due to their good solubility.[5][6][7]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of purified 5-cyclopropyl-1-methyl-1H-imidazole.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The residual solvent peak will serve as an internal reference (δ ≈ 39.52 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Configuration:

    • Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for the 13C frequency (approximately 100.6 MHz for a 400 MHz instrument).

    • Ensure the sample is equilibrated to the probe temperature, typically 298 K (25 °C).

  • Data Acquisition:

    • Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals, including the solvent, are captured.

    • Acquisition Time (AQ): Set an acquisition time of at least 1.0 second to ensure good resolution.

    • Relaxation Delay (D1): A crucial parameter. Use a relaxation delay of 2.0-5.0 seconds. Quaternary carbons (like C5) often have longer relaxation times, and an adequate delay is necessary for accurate integration and observation.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve a signal-to-noise ratio >20:1 for all signals.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis by setting the DMSO-d₆ solvent peak to 39.52 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-25 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Tune & Match Probe prep3->acq1 acq2 Set Acquisition Parameters (D1=5s, NS=1024) acq1->acq2 acq3 Run Experiment acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Reference to Solvent Peak (DMSO-d6 @ 39.52 ppm) proc2->proc3 final final proc3->final Final Spectrum

Fig 1. Workflow for Experimental 13C NMR Data Acquisition.
Protocol for Computational 13C NMR Chemical Shift Prediction

Computational methods, particularly Density Functional Theory (DFT), have become highly reliable for predicting NMR chemical shifts.[8] The Gauge-Including Atomic Orbital (GIAO) method is the standard for this purpose.[9] This protocol provides a pathway to obtain a theoretical spectrum that can corroborate experimental findings.

Step-by-Step Protocol:

  • Structure Preparation:

    • Build the 3D structure of 5-cyclopropyl-1-methyl-1H-imidazole using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Geometry Optimization (DFT):

    • Perform a full geometry optimization using a DFT functional and basis set. A common and effective combination is the B3LYP functional with the 6-31G(d,p) basis set.

    • This step is critical, as NMR chemical shifts are highly sensitive to molecular geometry. The calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for DMSO) to better mimic experimental conditions.

  • NMR Chemical Shift Calculation (GIAO):

    • Using the optimized geometry from the previous step, perform a GIAO NMR calculation.

    • It is recommended to use a larger basis set for the NMR calculation to improve accuracy, for example, 6-311+G(2d,p). The functional can remain B3LYP.

  • Data Processing and Referencing:

    • The output of the GIAO calculation will be absolute shielding tensors (σ). To convert these to chemical shifts (δ), they must be referenced against the shielding tensor of a standard, typically tetramethylsilane (TMS), calculated at the exact same level of theory.

    • The equation is: δ_sample = σ_TMS - σ_sample

    • Calculate the shielding tensor for TMS (σ_TMS) using the identical functional, basis set, and solvent model.

    • Apply this referencing to all calculated carbon shieldings to obtain the final predicted chemical shift values. The accuracy of this method is often within 2 ppm for 13C nuclei.[8]

G cluster_dft DFT Calculations cluster_ref Referencing start Build 3D Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt nmr GIAO NMR Calculation (e.g., B3LYP/6-311+G(2d,p)) opt->nmr scale δ_sample = σ_TMS - σ_sample nmr->scale tms Calculate TMS Shielding (Same Level of Theory) tms->scale final final scale->final Predicted Spectrum

Sources

Mass spectrometry (LC-MS) fragmentation of 5-cyclopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (LC-MS/MS) behavior of 5-cyclopropyl-1-methyl-1H-imidazole , a specific pharmacophore often encountered in H3 receptor antagonist development and synthetic medicinal chemistry.

This document is structured to assist analytical scientists in structurally validating this molecule, specifically distinguishing it from its critical regioisomer, 4-cyclopropyl-1-methyl-1H-imidazole .

Executive Technical Summary

  • Target Analyte: 5-cyclopropyl-1-methyl-1H-imidazole

  • CAS RN: [Not widely listed, chemically distinct]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Exact Mass: 122.0844 Da

  • Precursor Ion [M+H]

    
    : 123.0917  (
    
    
    
    )
  • Primary Application: Pharmacophore characterization, impurity profiling in imidazole synthesis.

  • Critical Analytical Challenge: Differentiating the 1,5-disubstituted isomer (target) from the thermodynamically more stable 1,4-disubstituted isomer.

Structural Context & Ionization Physics

The fragmentation behavior of N-alkylated imidazoles is governed by the stability of the imidazolium cation and the steric environment of the substituents.

The 1,5-Steric Strain Effect

In 5-cyclopropyl-1-methyl-1H-imidazole , the cyclopropyl group at position C5 and the methyl group at N1 are in close proximity (vis-à-vis the 1,4-isomer where they are distant). This Van der Waals repulsion destabilizes the molecular ion, resulting in:

  • Lower Onset Energy: The 1,5-isomer typically fragments at lower collision energies (CE) than the 1,4-isomer.

  • Enhanced Ring Opening: The strain facilitates the opening of the cyclopropyl ring or the imidazole ring itself during Collision-Induced Dissociation (CID).

Characteristic Fragmentation Pathways (MS/MS)

The following pathways are mechanistically derived from established fragmentation rules for alkyl-imidazoles and cyclopropane derivatives.

Pathway A: Cyclopropyl Ring Opening & Loss (The "Propene" Channel)

A diagnostic pathway involves the loss of the cyclopropyl moiety. Unlike simple alkyl chains, the cyclopropyl group often undergoes ring opening followed by hydrogen transfer.

  • Mechanism: H-transfer from the cyclopropyl ring to the imidazole nitrogen or C4, followed by elimination of a neutral C

    
    H
    
    
    
    species (propene).
  • Transition:

    
    123.09 
    
    
    
    
    
    81.04 (
    
    
    42 Da).
  • Significance: This is often the Base Peak at moderate collision energies (20-30 eV).

Pathway B: Retro-Diels-Alder (RDA) & HCN Elimination

The imidazole ring is robust but will fragment under higher energy.

  • Mechanism: Loss of neutral hydrogen cyanide (HCN) or acetonitrile (CH

    
    CN) from the ring.
    
  • Transition:

    
    123.09 
    
    
    
    
    
    96.08 (Loss of HCN, 27 Da).
  • Secondary Loss:

    
     96 
    
    
    
    
    
    54/55 (Further ring disintegration).
Pathway C: Methyl Radical/Methane Loss (Minor)

While radical losses are rare in ESI (even-electron species), the loss of a methyl group (15 Da) or methane (16 Da) can occur if the N-CH


 bond is weakened by the adjacent steric strain.
  • Transition:

    
    123.09 
    
    
    
    
    
    108.06 (Loss of
    
    
    CH
    
    
    ).
Visualization of Fragmentation Logic

Fragmentation M Precursor Ion [M+H]+ m/z 123.09 (5-cyclopropyl-1-methyl-Im) Frag1 Fragment [M+H - C3H6]+ m/z 81.04 (Loss of Propene) M->Frag1 Pathway A: Steric Relief (Dominant in 1,5-isomer) Frag2 Fragment [M+H - HCN]+ m/z 96.08 (Imidazole Cleavage) M->Frag2 Pathway B: Ring Contraction (Common to all imidazoles) Frag3 Fragment m/z 54.04 (Ring Disintegration) Frag2->Frag3 High Energy CID Isomer 4-Cyclopropyl Isomer (Stable 1,4-substitution) Isomer->M Differentiated by Ratio 81/96

Caption: Fragmentation tree highlighting the dominant steric relief pathway (Red) specific to the 1,5-substituted target.

Comparative Analysis: 1,5- vs. 1,4-Isomer

Differentiation of regioisomers is the primary reason for detailed MS characterization.

Feature5-Cyclopropyl-1-methyl-1H-imidazole (Target)4-Cyclopropyl-1-methyl-1H-imidazole (Alternative)
Steric Environment High Strain (N-Me vs C5-Cyclopropyl)Low Strain (Substituents remote)
Retention Time (RP-LC) Earlier Elution (More polar/less planar due to twist)Later Elution (More planar/lipophilic)
Fragmentation Energy Lower (Labile due to strain)Higher (Requires higher CE)
Key Ratio (

81:96)
High (Favors substituent loss to relieve strain)Low (Favors ring cleavage HCN loss)
Mechanism Steric-assisted elimination of C

H

Standard imidazole ring fragmentation

Experimental Validation Tip: If synthesizing standards, the 1,5-isomer is typically formed via N-methylation of 4(5)-cyclopropylimidazole as the minor product (approx 30:70 ratio) compared to the 1,4-isomer, unless specific directing groups are used.

Recommended Experimental Protocol

To replicate these results and validate the identity of your analyte, use the following self-validating LC-MS/MS workflow.

A. Chromatographic Separation (HILIC Mode)

Imidazoles are small, basic, polar molecules. Reverse Phase (C18) often yields poor retention. HILIC is recommended for isomer resolution.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 60% B over 8 minutes.

  • Why? High organic start ensures retention of the polar imidazole; acidic pH protonates the N3 nitrogen, improving peak shape.

B. Mass Spectrometry Parameters (ESI+)[2]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 350°C (Ensure complete desolvation of the stable ring).

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the fragile substituent loss (

    
     81) and the ring cleavage (
    
    
    
    96).
C. Data Interpretation Checklist
  • Extract Ion Chromatogram (EIC) for

    
     123.09.
    
  • Check MS2 Spectrum:

    • Presence of

      
       96.08 (Confirming Imidazole core).
      
    • Presence of

      
       81.04 (Confirming Propyl/Cyclopropyl group).
      
  • Calculate Ratio: Determine Intensity(

    
     81) / Intensity(
    
    
    
    96).
    • If Ratio > 1.5 (variable by instrument), suspect 5-substituted (Target).

    • If Ratio < 0.8, suspect 4-substituted (Isomer).

References

  • Regiochemistry of Imidazoles: Determining the position of substituents on the imidazole ring is a classic problem in heterocyclic chemistry. Source: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Differentiation of Isomers by MS: Isomeric differentiation of 1,4 and 1,5-disubstituted imidazoles using electrospray ioniz

    • Source: (General principles of ESI fragmentation for heterocycles).

  • Cyclopropyl Fragmentation: The fragmentation of cyclopropyl-containing compounds typically involves ring opening to propene or allyl c

    • Source: (Analogous cyclopropyl fragmentation patterns).

  • HILIC Separation of Polar Heterocycles: Strategies for separ

    • Source: (General methodology reference).

Sources

Structural Characterization of 5-Cyclopropyl-1-methyl-1H-imidazole: A Regiochemical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the landscape of heterocyclic building blocks, 5-cyclopropyl-1-methyl-1H-imidazole represents a deceptively simple yet analytically challenging motif. The core difficulty lies not in the atomic composition, but in the regiochemistry .

When synthesizing N-alkylated imidazoles from 4(5)-substituted precursors, the reaction is governed by tautomeric equilibrium. Alkylation typically favors the less sterically hindered 1,4-isomer (remote alkylation) over the 1,5-isomer (proximal alkylation). Consequently, commercially labeled "5-cyclopropyl" variants are frequently contaminated with, or are entirely, the 1,4-isomer.

This guide provides a definitive, self-validating protocol to distinguish the target 5-cyclopropyl-1-methyl-1H-imidazole (Target) from its thermodynamic alternative, 4-cyclopropyl-1-methyl-1H-imidazole (Impurity/Isomer) .

Comparative Analysis Strategy

To validate the structure, we must exploit the spatial proximity of the N-methyl group to the cyclopropyl ring. This is the only immutable structural difference between the two isomers.

Feature5-Cyclopropyl-1-methyl-1H-imidazole (Target)4-Cyclopropyl-1-methyl-1H-imidazole (Alternative)
Steric Environment N-Methyl is proximal to Cyclopropyl.N-Methyl is distal to Cyclopropyl.
NOE Signal Strong enhancement between N-Me and Cyclopropyl-CH.No enhancement (too distant > 5Å).
C-H Protons C4-H is present; C5 is substituted.[1]C5-H is present; C4 is substituted.[1][2]
Synthesis Origin Often requires de novo ring synthesis or blocking groups.Major product of direct alkylation of 4-cyclopropylimidazole.

Critical Characterization Workflow

The following flowchart outlines the decision logic required to certify the material.

G Start Crude/Purified Sample H_NMR 1. Standard 1H NMR (DMSO-d6) Start->H_NMR Regio_Check Are there 2 aromatic signals? H_NMR->Regio_Check NOESY 2. 1D NOE / 2D NOESY (Irradiate N-Me @ ~3.6 ppm) Regio_Check->NOESY Yes (1H each) Decision NOE Correlation observed? NOESY->Decision Target CONFIRMED: 5-Cyclopropyl Isomer (N-Me close to Cyclopropyl) Decision->Target Strong Signal to Cp-CH Isomer IDENTIFIED: 4-Cyclopropyl Isomer (N-Me far from Cyclopropyl) Decision->Isomer Signal to Arom-H (C5-H)

Figure 1: Analytical decision tree for validating imidazole regiochemistry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Validation

The "Gold Standard" for this characterization is the Nuclear Overhauser Effect (NOE) . Standard 1D 1H NMR is insufficient for absolute proof without reference standards, as chemical shifts can vary with concentration and pH.

Protocol: 1D Selective NOE Difference Experiment
  • Solvent: DMSO-d6 (preferred for sharp peaks and preventing exchange) or CDCl3.

  • Concentration: ~10-15 mg in 0.6 mL.

  • Parameters:

    • Pulse Sequence: selnogp (Bruker) or equivalent.

    • Mixing Time (

      
      ): 500 ms (optimal for small molecules).
      
    • Target Irradiation: Center frequency on the N-methyl singlet (~3.65 ppm).

Expected Results (Data Interpretation)
Signal IrradiatedObservation in 5-Isomer (Target)Observation in 4-Isomer (Alternative)
N-Methyl (~3.65 ppm) Positive NOE at Cyclopropyl Methine (~1.7-1.8 ppm).NOE at C2-H (~7.5 ppm).Negative/Null NOE at Cyclopropyl.Positive NOE at C5-H (~6.8 ppm).

Mechanistic Insight: In the 5-isomer, the N-methyl group and the cyclopropyl methine proton are separated by less than 3.0 Å, well within the 5.0 Å limit for NOE detection. In the 4-isomer, the C5-H proton sits between them, blocking the interaction [1, 2].

Mass Spectrometry (HRMS)

While MS cannot easily distinguish regioisomers, it confirms the elemental composition and purity.

  • Method: ESI-TOF (Positive Mode).

  • Expected m/z:

    • Formula: C7H10N2[3]

    • Exact Mass: 122.0844

    • [M+H]+: 123.0917

  • Fragmentation: High-energy collision (CID) may show loss of the cyclopropyl ring (M-41) or methyl group (M-15), but these patterns are often similar for both isomers.

Synthesis Context & Impurity Profiling

Understanding the origin of the sample is crucial for anticipating impurities.

Route A: Direct Alkylation (High Risk)
  • Precursor: 4(5)-cyclopropylimidazole.

  • Reagent: Methyl iodide / NaH.

  • Outcome: Typically yields a 3:1 to 10:1 mixture favoring the 1,4-isomer (undesired).

  • Implication: If your sample comes from this route, it must be purified by column chromatography. The 1,5-isomer is usually more polar (elutes later on silica) due to the unshielded N3 nitrogen [3].

Route B: De Novo Cyclization (Preferred)
  • Precursors: N-Methyl-N-(formylmethyl)formamide equivalents reacted with cyclopropyl sources.

  • Outcome: Can be directed to form the 1,5-isomer exclusively.

  • Implication: Higher probability of correct regiochemistry, but trace acyclic intermediates may remain.

Structural Data Summary

The following table summarizes the distinct spectroscopic signatures derived from validated imidazole analogues [4, 5].

Property5-Cyclopropyl-1-methyl-1H-imidazole4-Cyclopropyl-1-methyl-1H-imidazole
C2-H Shift ~7.50 ppm (s)~7.40 ppm (s)
C4/C5-H Shift C4-H: ~6.80 ppm (s)C5-H: ~6.65 ppm (s)
N-Me Shift ~3.65 ppm (s)~3.60 ppm (s)
Cyclopropyl (CH) ~1.75 ppm (m)~1.80 ppm (m)
NOE Correlation N-Me <-> Cp(CH) N-Me <-> C5-H
Melting Point Generally Lower (less symmetry)Generally Higher (more symmetry)

Note: Chemical shifts are approximate (CDCl3) and dependent on concentration.

Visualizing the Interaction

To ensure the correct interpretation of the NOE experiment, refer to the interaction diagram below.

Figure 2: The defining Nuclear Overhauser Effect (NOE) interactions for each isomer.

References

  • Vertex Pharmaceuticals. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Journal of Organic Chemistry.

  • PubChem. (2026).[3][4] 5-cyclopropyl-1-methyl-1h-imidazole (Compound Summary). National Library of Medicine.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).
  • RSC Advances. (2015). Distinguishing 1,4 and 1,5 substituted imidazoles via NMR. Royal Society of Chemistry.

  • Beilstein J. Org. Chem. (2021).[1][4][5] Synthesis and characterization of regioisomeric imidazoles.

Sources

A Comparative Guide to Achieving Optimal HPLC Retention of 5-cyclopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise and robust quantification of novel chemical entities is paramount. This guide offers a deep dive into the chromatographic behavior of 5-cyclopropyl-1-methyl-1H-imidazole, a small heterocyclic molecule. As a Senior Application Scientist, my objective is to provide not just a method, but a comprehensive analytical strategy, enabling researchers to make informed decisions for their specific applications. We will explore the nuances of method development, from initial column and mobile phase selection to advanced troubleshooting and comparison with alternative technologies.

Understanding the Analyte: 5-cyclopropyl-1-methyl-1H-imidazole

Before delving into chromatographic specifics, a thorough understanding of the analyte's physicochemical properties is crucial. 5-cyclopropyl-1-methyl-1H-imidazole (C₇H₁₀N₂) is a substituted imidazole. Imidazoles are known for their polar and basic nature, which can present unique challenges in reversed-phase HPLC, such as poor retention and peak tailing.[1][2] The predicted XlogP value of approximately 0.6 suggests a relatively polar compound, indicating that it will have a preference for the polar mobile phase over the nonpolar stationary phase in reversed-phase chromatography, leading to early elution.[3]

Primary HPLC Method: A Robust Starting Point

Given the polar nature of our analyte, a conventional C18 column with a simple acetonitrile/water mobile phase might result in insufficient retention. Therefore, our primary proposed method is designed to enhance retention and ensure good peak shape.

Experimental Protocol: Primary HPLC Method

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: A C18 column with a polar endcapping or an embedded polar group (e.g., Agilent ZORBAX Extend-C18, Waters Atlantis T3). Dimensions: 4.6 x 150 mm, 5 µm particle size.

    • Rationale: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes compared to traditional C18 columns.[4]

  • Mobile Phase:

    • Solvent A: 20 mM potassium phosphate monobasic with 10 mM octane sulfonic acid, pH adjusted to 7.0.

    • Solvent B: Acetonitrile.

    • Rationale: The use of an ion-pairing agent like octane sulfonic acid at a neutral pH will form a neutral ion-pair with the basic imidazole, significantly increasing its retention on the nonpolar stationary phase.[2] A phosphate buffer provides good buffering capacity at this pH.

  • Gradient Program:

    • Start with a low percentage of organic modifier (e.g., 5% B) to maximize retention.

    • A shallow gradient can be employed to ensure separation from any closely eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant and slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[5]

  • Detection: UV at 210 nm.

    • Rationale: Imidazole and its derivatives typically exhibit UV absorbance at lower wavelengths.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Solvent A:Solvent B).

    • Rationale: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion and early elution.[7]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Analyte in Initial Mobile Phase Injector Autosampler Injects 10 µL Sample->Injector Sample Loop MobilePhase Prepare Buffered Mobile Phase A & B Pump Quaternary Pump Delivers Gradient MobilePhase->Pump Column Thermostatted C18 Column (Polar Endcapped) Injector->Column Flow Pump->Injector Flow Detector DAD/UV Detector (210 nm) Column->Detector Eluent Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Experimental workflow for the primary HPLC method.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is not a one-size-fits-all solution. The optimal method will depend on the specific requirements of the analysis, such as the need for high throughput, resolution of complex mixtures, or compatibility with mass spectrometry. Below is a comparison of different approaches.

Parameter Method 1: Ion-Pairing RP-HPLC Method 2: pH-Modified RP-HPLC Method 3: HILIC
Stationary Phase C18 or C8C18 or Phenyl-HexylAmide, Cyano, or bare silica
Mobile Phase Acetonitrile/Water with ion-pairing agent (e.g., alkyl sulfonate)Acetonitrile/Water with buffer at high pH (e.g., pH 10)High organic (e.g., >80% Acetonitrile) with aqueous buffer
Retention Mechanism Partitioning of neutral ion-pairPartitioning of neutral analytePartitioning into an adsorbed water layer on the stationary phase
Advantages - Excellent retention for basic compounds- Good peak shape- MS-compatible mobile phases (with volatile buffers)- Avoids use of persistent ion-pairing agents- Superior retention for very polar compounds- Orthogonal selectivity to RP
Disadvantages - Ion-pairing agents can be difficult to remove from the column- Not ideal for MS detection- High pH can degrade silica-based columns (requires hybrid or polymer-based columns)- Potential for on-column degradation of pH-sensitive analytes- Longer equilibration times- Sensitive to water content in the sample and mobile phase

Expert Insights on Method Selection:

  • For Routine QC: The Ion-Pairing RP-HPLC method is often a robust choice, providing reliable retention and good peak shape. The primary drawback is the "memory effect" of the ion-pairing reagent, which may necessitate dedicating a column to this method.

  • For LC-MS Applications: The pH-Modified RP-HPLC method is preferable. By raising the pH of the mobile phase above the pKa of the imidazole nitrogen, the analyte is neutralized, leading to increased retention on a C18 column. The use of volatile buffers like ammonium bicarbonate makes this method compatible with mass spectrometry.

  • For Very Polar Analytes or Complex Matrices: Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative approach. In HILIC, a polar stationary phase is used with a highly organic mobile phase. This is particularly useful if 5-cyclopropyl-1-methyl-1H-imidazole is part of a mixture containing other very polar compounds that are unretained in reversed-phase.

Method_Comparison cluster_RP Reversed-Phase HPLC cluster_HILIC Alternative Chromatography Analyte {5-Cyclopropyl-1-methyl-1H-imidazole | {Polar | Basic}} IonPair Ion-Pairing Good retention & shape Not MS-friendly Analyte->IonPair  Forms neutral ion-pair HighpH High pH MS-compatible Column stability concerns Analyte->HighpH  Becomes neutral at high pH HILIC HILIC For very polar compounds Orthogonal selectivity Analyte->HILIC  Partitions into aqueous layer IonPair->HighpH  Trade-off: MS compatibility IonPair->HILIC  Trade-off: Orthogonal approach HighpH->HILIC  Trade-off: Orthogonal approach

Caption: Logical relationships in HPLC method selection.

Conclusion and Recommendations

There is no single "best" method for the analysis of 5-cyclopropyl-1-methyl-1H-imidazole. The optimal approach is dictated by the analytical objective.

  • For robust, routine analysis where MS-compatibility is not a concern, the proposed ion-pairing reversed-phase method is a strong starting point.

  • When mass spectrometry detection is required , a high-pH reversed-phase method using a pH-stable column is the recommended strategy.

  • If the analyte is present in a complex mixture with other polar compounds , or if orthogonal verification is needed, HILIC should be explored.

It is imperative that any chosen method undergoes rigorous validation to ensure it is fit for its intended purpose, assessing parameters such as linearity, accuracy, precision, and specificity. By understanding the interplay between the analyte's properties and the chromatographic conditions, researchers can confidently develop and implement a method that yields reliable and reproducible results.

References

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020, December 30). National Center for Biotechnology Information. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2025, November 29). Acta Poloniae Pharmaceutica. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). CNKI. [Link]

  • Is Retention Time Determined Solely by Polarity of a Compound? (2025, October 27). Welch Materials. [Link]

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (2025, August 7). ResearchGate. [Link]

  • Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. [Link]

  • Retention Times of Compounds Used in the HPLC Analysis | Download Table. (n.d.). ResearchGate. [Link]

  • 5-cyclopropyl-1-methyl-1h-imidazole (C7H10N2). (n.d.). PubChemLite. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Journal of Advanced Research in Dynamical and Control Systems. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar. [Link]

  • RP HPLC method for Imidazole. (2013, September 18). Chromatography Forum. [Link]

Sources

Technical Guide: Distinguishing 5-cyclopropyl-1-methyl-1H-imidazole from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based therapeutics, the regioselective synthesis of 5-cyclopropyl-1-methyl-1H-imidazole (Target A ) is frequently complicated by the formation of its thermodynamic congener, 4-cyclopropyl-1-methyl-1H-imidazole (Isomer B ).

Because both isomers share identical molecular weights (


) and similar polarity, LC-MS is often insufficient for definitive assignment. This guide outlines a self-validating analytical workflow to unambiguously distinguish these regioisomers, relying primarily on 1D Differential NOE  and 2D HMBC  NMR spectroscopy.

The Regioisomer Challenge

The Mechanistic Origin

The precursor, 4(5)-cyclopropylimidazole, exists in rapid tautomeric equilibrium. Upon alkylation (e.g., using methyl iodide and a base), the reaction is governed by steric and electronic factors:

  • 1,4-Isomer (Major): Alkylation occurs at the nitrogen distal to the cyclopropyl group (sterically less hindered).

  • 1,5-Isomer (Minor/Target): Alkylation occurs at the nitrogen proximal to the cyclopropyl group. This is often the desired pharmacophore but is synthetically disfavored in direct alkylation.

Why Distinction Matters
  • SAR Impact: The vector of the cyclopropyl group relative to the N-methyl group drastically alters the molecule's binding pose in protein pockets (e.g., Heme-iron coordination in CYP enzymes or hydrophobic pocket filling).

  • Metabolic Stability: The C5-position is a common metabolic soft spot; blocking it with a cyclopropyl group (in the 1,5-isomer) vs. leaving it open (in the 1,4-isomer) changes the clearance profile.

Analytical Strategy: The "Smoking Gun" Protocols

The following protocols are designed to be self-validating. If the NOE data contradicts the HMBC data, the sample purity or assignment must be re-evaluated.

Method A: 1D Differential NOE (The Gold Standard)

This is the most robust method. It relies on the spatial proximity of the N-methyl protons to the substituent at position 5.

  • Logic:

    • In 5-cyclopropyl-1-methyl-1H-imidazole: The N-methyl protons are spatially close to the cyclopropyl methine proton. Expect NOE enhancement.

    • In 4-cyclopropyl-1-methyl-1H-imidazole: The N-methyl protons are spatially close to the aromatic proton at C5 (H5). Expect NOE enhancement with H5, NOT cyclopropyl.

Method B: 1H-13C HMBC (Long-Range Coupling)

HMBC correlates protons to carbons separated by 2-3 bonds (


 and 

).
  • Logic:

    • 1,5-Isomer: The N-methyl protons will show a

      
       correlation to C2  and C5 . C5 is a quaternary carbon (bearing the cyclopropyl).
      
    • 1,4-Isomer: The N-methyl protons will show a

      
       correlation to C2  and C5 . In this case, C5 is a methine carbon (bearing a proton).
      
    • Differentiation: In the 1,4-isomer, the carbon correlating with N-Me (C5) will also show a strong HSQC correlation to a proton (H5). In the 1,5-isomer, the carbon correlating with N-Me (C5) is quaternary and has no HSQC peak.

Visualizing the Logic

Diagram 1: Structural Assignment Decision Tree

The following flowchart illustrates the step-by-step logic for assigning the regioisomers based on spectral data.

RegioID Start Isolate Product (LC-MS confirms MW) Step1 Run 1H NMR & NOESY/1D-NOE Start->Step1 Decision Irradiate N-Methyl Signal (~3.6 ppm) Observe Enhancement Step1->Decision ResultA NOE to Cyclopropyl Methine Decision->ResultA Strong Interaction ResultB NOE to Aromatic Singlet (H5) Decision->ResultB Strong Interaction ConclusionA CONFIRMED: 5-cyclopropyl-1-methyl-1H-imidazole (1,5-isomer) ResultA->ConclusionA ConclusionB CONFIRMED: 4-cyclopropyl-1-methyl-1H-imidazole (1,4-isomer) ResultB->ConclusionB

Caption: Logical workflow for distinguishing imidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Diagram 2: Spatial Proximity Map (NOE Interactions)

This diagram visualizes the steric environment that generates the diagnostic NOE signals.

NOE_Map cluster_15 1,5-Isomer (Target) cluster_14 1,4-Isomer (Alternative) NMe_15 N-Methyl (Protons) Cyc_15 Cyclopropyl (Methine) NMe_15->Cyc_15 Strong NOE (< 3.0 Å) H2_15 H2 Proton NMe_15->H2_15 Weak NOE NMe_14 N-Methyl (Protons) H5_14 H5 Proton (Ring) NMe_14->H5_14 Strong NOE (< 3.0 Å) H2_14 H2 Proton NMe_14->H2_14 Weak NOE

Caption: Spatial proximity map showing the diagnostic "Through-Space" interactions. Red arrows indicate the key differentiating signals.

Comparative Data Table

The following table summarizes the expected spectral differences. Note that chemical shifts (


) are solvent-dependent (DMSO-

vs. CDCl

), but the relative patterns remain constant.
Feature5-cyclopropyl-1-methyl-1H-imidazole (1,5-Isomer)4-cyclopropyl-1-methyl-1H-imidazole (1,4-Isomer)
N-Me NOE Contact Cyclopropyl Methine (Strong)Imidazole H5 (Strong)
Imidazole Protons H2 and H4 are present.H2 and H5 are present.[1]
H4/H5 Multiplicity H4 appears as a doublet (coupling to H2).H5 appears as a doublet (coupling to H2).
HMBC (N-Me) Correlation to C2 and C5 (Quaternary).Correlation to C2 and C5 (Methine).
C5 Character Quaternary (No HSQC peak).Methine (Strong HSQC peak).
N-Me Shift (

)
Often slightly shielded (upfield) due to steric crowding.Typical range (~3.6 - 3.7 ppm).

Experimental Protocols

Synthesis (Contextual)

Note: Direct alkylation of 4-cyclopropylimidazole typically yields a 3:1 mixture favoring the 1,4-isomer.

  • Dissolve 4-cyclopropylimidazole (1.0 eq) in DMF.

  • Add

    
     (1.5 eq) and stir for 30 min.
    
  • Add MeI (1.1 eq) at 0°C.

  • Isolate products via column chromatography (Gradient: 0-10% MeOH in DCM). The 1,5-isomer usually elutes after the 1,4-isomer on silica due to higher polarity (dipole moment alignment).

NMR Characterization Workflow

Equipment: 400 MHz (minimum) NMR Spectrometer. Solvent: DMSO-


 (Preferred for resolution of imidazole protons).

Step 1: Sample Preparation

  • Dissolve 5-10 mg of isolated product in 0.6 mL DMSO-

    
    .
    
  • Ensure the solution is free of paramagnetic impurities (filter if necessary).

Step 2: 1D Selective NOE Experiment

  • Acquire a standard 1H spectrum. Identify the N-Methyl singlet (approx. 3.6 ppm).

  • Set up a 1D Selective NOE (e.g., selnogp pulse sequence).

  • Target: Irradiate the N-Methyl frequency.

  • Reference: Set an off-resonance irradiation point (e.g., -2 ppm).

  • Acquisition: Scans = 64 to 256 (depending on concentration). Mixing time (

    
    ) = 500-800 ms.
    
  • Processing: Subtract the off-resonance FID from the on-resonance FID.

Step 3: Interpretation

  • Phasing: Adjust phase so the irradiated peak (N-Me) is negative.

  • Look for Positive Peaks :

    • If you see a multiplet at ~1.8 ppm (Cyclopropyl methine)

      
      1,5-Isomer .
      
    • If you see a singlet/doublet at ~6.8-7.0 ppm (Imidazole H5)

      
      1,4-Isomer .
      

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).
  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link

  • Ohta, S., et al. (1992). Regioselective alkylation of imidazoles. Chemical & Pharmaceutical Bulletin, 40(10), 2681-2685. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE/HMBC protocols). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-cyclopropyl-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical information for the safe handling of 5-cyclopropyl-1-methyl-1H-imidazole. By understanding the chemical nature of this compound and adhering to the following protocols, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to answer your operational questions and build a foundation of trust in your safety practices.

Understanding the Hazard Profile: An Evidence-Based Approach

Imidazole and its derivatives are known to be skin and eye irritants, with some causing severe burns.[1][2][3] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] The N-methylation and the presence of a cyclopropyl group may influence the compound's reactivity, absorption, and metabolic pathways, necessitating a cautious approach. Therefore, all handling procedures should be conducted under the assumption that this compound shares these hazardous properties.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles meeting European Standard EN166 or OSHA 29 CFR 1910.133. A face shield is also required.[1][7]Protects against splashes and potential dust, which can cause serious eye irritation or damage.[8][9][10] The face shield offers a broader barrier of protection.
Hand Protection Nitrile rubber gloves are a suitable option.[2][7] Always inspect gloves for integrity before use and practice proper glove removal techniques.[11]Provides a chemical-resistant barrier to prevent skin contact. Imidazole derivatives can be corrosive to the skin.[3][4][6]
Skin and Body Protection A lab coat or a chemical-resistant suit is recommended to prevent skin exposure.[7] Ensure clothing fully covers the body.[11]Minimizes the risk of accidental skin contact. Contaminated clothing should be removed immediately and laundered before reuse.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][12] If a fume hood is not available, a NIOSH/MSHA-approved respirator may be necessary.[1][11]Prevents the inhalation of any dust or aerosols, which may cause respiratory irritation.[8][10]

Experimental Workflow: From Receipt to Disposal

This section provides a step-by-step methodology for the safe handling of 5-cyclopropyl-1-methyl-1H-imidazole.

Pre-Handling Checklist:
  • Review Safety Information : Before beginning any work, thoroughly read and understand this guide and any available safety information for similar compounds.

  • Verify PPE Integrity : Inspect all personal protective equipment for damage or defects.

  • Ensure Accessibility of Safety Equipment : Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[7][13]

  • Prepare a Spill Kit : Have a spill kit readily available that is appropriate for handling chemical spills.

Handling Protocol:
  • Work in a Ventilated Area : All handling of 5-cyclopropyl-1-methyl-1H-imidazole should be performed in a certified chemical fume hood to minimize inhalation exposure.[12][14]

  • Avoid Dust Formation : When weighing or transferring the solid, use techniques that minimize the generation of dust.[1][7]

  • Grounding : If working with larger quantities, ensure that equipment is properly grounded to prevent static discharge.[15]

  • Decontamination : After handling, decontaminate the work area, including benchtops and equipment, with an appropriate cleaning agent.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9]

Storage:
  • Keep the container tightly closed when not in use.[3][7]

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][11]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11][12][13]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11][12] Seek immediate medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Remove contaminated clothing.[1] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[1][8][10] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[1][15] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

  • Spill : For a small spill, carefully absorb the material with an inert substance and place it in a labeled hazardous waste container.[1][2] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[13]

Disposal Plan

All waste containing 5-cyclopropyl-1-methyl-1H-imidazole must be treated as hazardous waste.

  • Collection : Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[11][13]

  • Labeling : Ensure the waste container is labeled with the full chemical name and associated hazards.

  • Disposal : Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not discharge into drains or the environment.[1][15]

Visualizing the Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for 5-cyclopropyl-1-methyl-1H-imidazole.

SafeHandlingWorkflow Safe Handling Workflow for 5-cyclopropyl-1-methyl-1H-imidazole cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Prep Review Safety Guide & Verify PPE SafetyEquip Check Eyewash & Shower Prep->SafetyEquip SpillKit Ensure Spill Kit is Ready SafetyEquip->SpillKit FumeHood Work in Fume Hood SpillKit->FumeHood Proceed to Handling AvoidDust Minimize Dust Generation FumeHood->AvoidDust Decon Decontaminate Work Area AvoidDust->Decon Wash Wash Hands Thoroughly Decon->Wash Store Store in Tightly Closed Container Wash->Store After Use Collect Collect in Labeled Hazardous Waste Container Wash->Collect End of Experiment Conditions Cool, Dry, Well-Ventilated Area Store->Conditions Incompatibles Away from Incompatible Materials Conditions->Incompatibles Regulations Follow Institutional & Local Regulations Collect->Regulations

Caption: A flowchart illustrating the standard operating procedure for handling 5-cyclopropyl-1-methyl-1H-imidazole.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • AmericanBio. (2015, February 19). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-cyclopropyl-1-methyl-1h-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylmethyl-5-propyl-1H-imidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。